1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABPUGKDKWJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379590 | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-96-6 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the limited availability of experimentally determined data for this specific compound, this document primarily presents computationally predicted properties, supplemented with generalized experimental protocols for their determination. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 261951-96-6 | PubChem[1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility in Water | Not available | - |
| Solubility in Organic Solvents | Expected to be soluble in common organic solvents | - |
Experimental Protocols for Physical Property Determination
The following sections outline generalized, standard laboratory procedures for the experimental determination of the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube or fusion tube
-
Heating mantle or Bunsen burner
-
Mineral oil or silicone oil
-
Sample of this compound
Procedure:
-
A small amount of the liquid sample is placed in the fusion tube.
-
The capillary tube is placed in the fusion tube with its open end downwards.
-
The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.
Materials:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Thermometer
-
Water bath
-
Sample of this compound
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid sample and placed in a water bath at a constant temperature until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, wiped dry, and weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound can be qualitatively and quantitatively determined in various solvents.
Qualitative Procedure:
-
Add a small, measured amount (e.g., 10 mg) of the compound to a test tube.
-
Add a small volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, acetone, dichloromethane).
-
Agitate the mixture and observe if the solid dissolves completely.
-
If it dissolves, the compound is soluble. If not, it is insoluble or sparingly soluble.
Quantitative Procedure (Isothermal Saturation Method):
-
An excess amount of the compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period to ensure saturation.
-
The undissolved solid is separated by filtration or centrifugation.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Logical Relationships of Molecular Structure to Physical Properties
The molecular structure of this compound dictates its physical properties. The presence of a bromine atom and a trifluoromethoxy group on the benzene ring significantly influences its polarity, intermolecular forces, and consequently its boiling point, melting point, and solubility.
Caption: Relationship between molecular structure and predicted physical properties.
References
An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a substituted aromatic compound with significant applications in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable pharmacokinetic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.
Chemical Structure and Properties
This compound possesses a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. The interplay of these functional groups dictates its chemical reactivity and physical properties.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 261951-96-6 | PubChem |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents | Inferred |
Synthesis
Experimental Protocol: A Representative Synthesis
Step 1: Bromination of 3-methyl-4-(trifluoromethoxy)aniline
-
To a solution of 3-methyl-4-(trifluoromethoxy)aniline (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline.
Step 2: Sandmeyer Reaction
-
Dissolve the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline in an aqueous acidic solution (e.g., HBr/H₂O).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions and desired yield.
Spectroscopic Data (Predicted)
Experimentally determined spectroscopic data for this compound is not widely available. The following table summarizes the expected spectroscopic characteristics based on the analysis of its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) exhibiting complex splitting patterns in the range of δ 7.0-7.5 ppm.- Methyl protons (3H) appearing as a singlet around δ 2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic carbons (6C) in the range of δ 110-150 ppm.- Carbon of the trifluoromethoxy group (CF₃) exhibiting a quartet due to C-F coupling.- Methyl carbon (1C) around δ 15-20 ppm. |
| FT-IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 cm⁻¹.- C=C stretching (aromatic) ~1450-1600 cm⁻¹.- Strong C-F stretching bands ~1100-1300 cm⁻¹.- C-O stretching ~1200-1250 cm⁻¹.- C-Br stretching ~500-600 cm⁻¹. |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z ~254/256 (due to bromine isotopes).- Fragments corresponding to the loss of Br, CF₃, and other substituents. |
Disclaimer: The spectroscopic data presented above is predicted and should be confirmed by experimental analysis.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a reactive handle for these transformations.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
The trifluoromethoxy group is a key feature for drug development as it can enhance a molecule's:
-
Metabolic stability: By blocking potential sites of metabolism.
-
Lipophilicity: Improving membrane permeability and oral absorption.
-
Binding affinity: Through favorable interactions with biological targets.
Mandatory Visualizations
Caption: Synthetic workflow and key applications of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups makes it particularly useful for the development of new pharmaceutical agents with improved pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and applications, which can aid researchers and scientists in its effective utilization in their drug discovery and development endeavors.
References
Technical Guide: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
An In-depth Profile for Chemical Research and Drug Development
This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key aromatic building block in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, a representative synthetic protocol, key applications, and essential safety information for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Identifiers
This compound is a substituted aromatic compound valued for its unique combination of functional groups. The trifluoromethoxy group enhances lipophilicity and metabolic stability in derivative molecules, while the bromine atom serves as a versatile handle for various cross-coupling reactions.[1][2]
A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| Molecular Weight | 255.03 g/mol | [3] |
| Molecular Formula | C₈H₆BrF₃O | [3] |
| CAS Number | 261951-96-6 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromo-5-(trifluoromethoxy)toluene | [3] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)Br | [3] |
| InChIKey | ZKABPUGKDKWJIP-UHFFFAOYSA-N | [3] |
Synthesis Protocol and Workflow
The synthesis of this compound typically involves the electrophilic bromination of a substituted toluene precursor. The trifluoromethoxy (-OCF₃) group is a deactivating but ortho, para-directing group. Given the presence of the activating methyl group, the bromination reaction can be controlled to achieve substitution at the desired position.
Experimental Protocol: Electrophilic Bromination
A general method for the synthesis involves the bromination of 3-methyl-1-(trifluoromethoxy)benzene.
-
Precursor Preparation: Dissolve 3-methyl-1-(trifluoromethoxy)benzene in a suitable inert solvent, such as dichloromethane or acetic acid, in a reaction vessel protected from light.
-
Reagent Addition: Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The addition of a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃) can facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.
Synthesis Workflow Diagram
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules.[1]
-
Pharmaceutical Intermediates: Its primary application is in drug discovery and development.[2] The trifluoromethoxy group is a bioisostere of other functional groups and is known to improve critical pharmacokinetic (ADME) properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to better drug efficacy and bioavailability.[1] The bromine atom facilitates entry into a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille), which are fundamental for constructing the carbon skeletons of modern pharmaceuticals.[2][4]
-
Materials Science: The fluorinated nature of the molecule makes it a useful building block for advanced materials.[1] It can be incorporated into polymers, liquid crystals, and organic electronic components to confer properties such as high thermal resistance, chemical inertness, and specific electronic characteristics.[1]
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards. Users should consult a full Safety Data Sheet (SDS) before handling.
-
GHS Classification: H411: Toxic to aquatic life with long lasting effects.[3]
-
Pictogram:
-
-
Precautionary Statements:
Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
This compound is a specialized chemical intermediate with significant utility in both pharmaceutical and materials science research. Its defined molecular weight of 255.03 g/mol and versatile structure make it an important building block for creating complex, high-value molecules. Proper handling and adherence to safety protocols are essential when working with this compound.
References
An In-Depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: A Key Building Block in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key aromatic building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical identity, physicochemical properties, and provides insights into its synthesis and reactivity. A significant focus is placed on its application as a crucial intermediate in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors, a promising class of drugs for treating metabolic diseases and cancer. This guide also includes a detailed experimental protocol for a representative cross-coupling reaction and a visualization of the relevant ACC signaling pathway.
Chemical Identity and Physicochemical Properties
The compound with the systematic IUPAC name This compound is a substituted aromatic hydrocarbon. It is also known by several synonyms, including 2-Bromo-5-(trifluoromethoxy)toluene.
A summary of its key physicochemical properties is presented in the table below, compiled from various chemical databases.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Bromo-5-(trifluoromethoxy)toluene | PubChem[1] |
| CAS Number | 261951-96-6 | PubChem[1] |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| Appearance | Not specified; likely a liquid or low-melting solid | General knowledge |
| Density | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge |
Spectroscopic Data
Precise, experimentally-derived spectroscopic data for this compound is not widely published. However, based on the known chemical shifts of similar aromatic compounds, a predicted spectral analysis is provided below. Researchers are advised to acquire experimental data on their own samples for definitive structural confirmation.
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.
-
Aromatic Protons (3H): Expected in the range of δ 7.0-7.6 ppm. The protons on the benzene ring will exhibit coupling to each other.
-
Methyl Protons (3H): A singlet is expected in the range of δ 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
-
Aromatic Carbons (6C): Signals are expected in the range of δ 110-160 ppm. The carbon attached to the bromine atom will be in the lower end of this range, while the carbon attached to the trifluoromethoxy group will be at the higher end. The trifluoromethoxy group itself will show a quartet due to coupling with the fluorine atoms.
-
Methyl Carbon (1C): A signal is expected in the range of δ 15-25 ppm.
-
Trifluoromethoxy Carbon (1C): A quartet is expected around δ 120 ppm (J_C-F ≈ 257 Hz).
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
-
Molecular Ion (M⁺): m/z ≈ 254 and 256.
-
Key Fragments: Loss of Br (m/z ≈ 175), loss of OCF₃ (m/z ≈ 171/173), and other fragments corresponding to the aromatic core.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of this compound can be approached through several general strategies common in aromatic chemistry. A plausible and widely used method involves the bromination of a trifluoromethoxylated precursor.
One common method for the synthesis of similar compounds involves the electrophilic bromination of the corresponding trifluoromethoxylated aromatic compound. For instance, treating 4-(trifluoromethoxy)benzene with a brominating agent like N-Bromosuccinimide (NBS) in the presence of a suitable catalyst can introduce a bromine atom onto the aromatic ring.[2] The directing effects of the substituents on the ring will determine the regioselectivity of the bromination.
Another general approach involves the deaminative bromination of an appropriately substituted aniline derivative. For example, a trifluoromethoxyaniline can be brominated, followed by a deamination reaction to yield the desired bromo-trifluoromethoxybenzene derivative.[3][4]
Chemical Reactivity and Applications in Organic Synthesis
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile functional handle for various transformations. The bromine atom can be readily displaced or participate in a range of cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.
A particularly important application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. This methodology is a cornerstone of modern organic synthesis, especially in the pharmaceutical industry for the construction of biaryl scaffolds present in many drug candidates.
Application in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors
This compound is a key starting material for the synthesis of inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the rate-limiting step in the biosynthesis of fatty acids.[5]
There are two main isoforms of ACC in mammals, ACC1 and ACC2. ACC1 is found in the cytoplasm and is involved in fatty acid synthesis, while ACC2 is associated with the outer mitochondrial membrane and regulates fatty acid oxidation. The inhibition of ACC has emerged as a promising therapeutic strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes, as well as for certain types of cancer that exhibit a high rate of fatty acid synthesis.
The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and cell permeability. The 1-bromo-2-methyl-4-(trifluoromethoxy)phenyl moiety can be introduced into a larger molecular scaffold through reactions like the Suzuki-Miyaura coupling to generate potent and selective ACC inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative, general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide like this compound. This protocol is based on standard procedures and may require optimization for specific substrates.
Reaction Scheme:
Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Signaling Pathway
The primary therapeutic relevance of this compound lies in its use to synthesize inhibitors of Acetyl-CoA Carboxylase (ACC). ACC is a key regulatory enzyme in cellular energy metabolism and is itself regulated by the AMP-activated protein kinase (AMPK) signaling pathway.[6][7][8][9][10]
AMPK acts as a cellular energy sensor. When cellular ATP levels are low (and AMP/ATP ratio is high), AMPK is activated. Activated AMPK then phosphorylates and inactivates ACC. This leads to a decrease in the production of malonyl-CoA. Lower levels of malonyl-CoA result in the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation, thereby helping to restore cellular energy balance.
The following diagram illustrates the core of the AMPK-ACC signaling pathway.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility is highlighted by its role as a key precursor for the development of novel acetyl-CoA carboxylase inhibitors. The presence of the trifluoromethoxy group imparts desirable properties for drug development, and the bromo functionality allows for its incorporation into complex molecular architectures through robust and reliable cross-coupling methodologies. This technical guide provides a foundational understanding of this important chemical entity for researchers and scientists engaged in the discovery and development of new therapeutics.
References
- 1. This compound | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. sinobiological.com [sinobiological.com]
- 9. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
A Comprehensive Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This guide covers its chemical properties, synthesis, and reactivity, offering detailed experimental protocols and a summary of its applications.
Chemical Identity and Properties
This compound is an aromatic compound featuring a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable building block in organic synthesis.
The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is: CC1=C(C=CC(=C1)OC(F)(F)F)Br [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H6BrF3O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 261951-96-6 | PubChem[1] |
| InChI Key | ZKABPUGKDKWJIP-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
Reactivity and Applications
The reactivity of this compound is primarily governed by the interplay between its substituents. The trifluoromethoxy group is electron-withdrawing, while the methyl group is electron-donating. The bromine atom serves as an excellent leaving group, making the compound highly suitable for various cross-coupling and substitution reactions.[2]
Key Applications:
-
Pharmaceutical Intermediate: The trifluoromethoxy group is often incorporated into drug candidates to enhance pharmacokinetic properties such as metabolic stability and lipophilicity, which can lead to improved bioavailability and efficacy.[2]
-
Materials Science: The fluorinated nature of this compound allows for its use in the synthesis of specialized polymers, liquid crystals, and organic electronic materials, imparting properties like thermal resistance and chemical inertness.[2]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy moiety can improve the performance and persistence of pesticides and herbicides.
The primary utility of this compound is as a building block in transition metal-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and subsequent use in a cross-coupling reaction.
Protocol 1: Synthesis via Bromination of Trifluoromethoxyaniline
A common synthetic route involves the bromination of a trifluoromethoxyaniline precursor, followed by a deamination reaction. This method provides good yields and selectivity.[3][4]
Materials:
-
2- or 4-trifluoromethoxyaniline
-
N-bromosuccinimide (NBS)
-
Weak acid (e.g., acetic acid)
-
Inorganic or organic nitrite
-
Reducing agent
-
Solvent (e.g., acetic acid)
Procedure:
-
Dissolve the starting trifluoromethoxyaniline in a suitable solvent, such as acetic acid. The molar ratio between the starting material and solvent is typically around 1:6.[4]
-
Cool the reaction mixture to between -5°C and 0°C using an external cooling system, as the reaction is exothermic.[4]
-
Slowly add the brominating agent, such as N-bromosuccinimide (NBS), to the mixture. The brominating agent is typically used in a slight molar excess (5-10%) relative to the starting aniline.[4]
-
Maintain the reaction at a low temperature and stir until the bromination is complete.
-
Proceed with the deamination reaction by treating the resulting brominated aniline with a nitrite in the presence of an acid and a reducing agent to remove the amino group.[4]
-
Isolate and purify the final product, 1-bromo-3-trifluoromethoxybenzene (an isomer of the target compound, illustrating the general principle), which can be further purified by distillation to achieve a purity of over 99.5%.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Heat the mixture to the desired temperature (often 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and application of this compound.
Caption: A generalized synthetic pathway for producing the target compound.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is classified as hazardous. It is toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
InChIKey: ZKABPUGKDKWJIP-UHFFFAOYSA-N[1]
Synonyms: 2-Bromo-5-(trifluoromethoxy)toluene[1]
This technical guide provides a comprehensive overview of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key intermediate in the fields of pharmaceutical and materials science. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its reactivity and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The data is compiled from computed values available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrF₃O | PubChem[1] |
| Molecular Weight | 255.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CC1=C(C=CC(=C1)OC(F)(F)F)Br | PubChem[1] |
| InChI | InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11,12)/h2-4H,1H3 | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Exact Mass | 253.95541 Da | PubChem[1] |
| Monoisotopic Mass | 253.95541 Da | PubChem[1] |
Synthesis and Experimental Protocols
2.1. Proposed Synthesis: Electrophilic Bromination of 3-Methyl-4-(trifluoromethoxy)aniline followed by Deamination
This proposed two-step synthesis involves the bromination of a suitable aniline precursor followed by a deamination reaction to yield the target compound.
Step 1: Bromination of 3-Methyl-4-(trifluoromethoxy)aniline
-
Materials:
-
3-Methyl-4-(trifluoromethoxy)aniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-Methyl-4-(trifluoromethoxy)aniline in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline.
-
Step 2: Deamination of 2-Bromo-5-methyl-4-(trifluoromethoxy)aniline
-
Materials:
-
2-Bromo-5-methyl-4-(trifluoromethoxy)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the crude 2-bromo-5-methyl-4-(trifluoromethoxy)aniline in ethanol and cool to 0-5°C.
-
Slowly add concentrated sulfuric acid to the solution.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
Heat the reaction mixture to 50-60°C until gas evolution ceases.
-
Cool the mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
2.2. Logical Workflow for Synthesis
Caption: Proposed two-step synthesis of this compound.
Reactivity and Potential Applications
This compound is a versatile building block in organic synthesis, primarily due to the presence of the bromo and trifluoromethoxy functional groups.
3.1. Reactivity
The reactivity of this compound is governed by the interplay between the electron-withdrawing trifluoromethoxy group, the weakly electron-donating methyl group, and the reactive bromo substituent. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethoxy group is known for its high lipophilicity and metabolic stability, making it a desirable feature in drug candidates.
3.2. Applications in Drug Discovery
The trifluoromethoxy group can significantly enhance the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. This makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. Its derivatives have been explored in the development of treatments for various diseases.
3.3. Applications in Materials Science
The incorporation of the trifluoromethoxy group can also impart desirable properties to materials, such as increased thermal stability and chemical resistance. This makes the title compound a potential monomer or additive in the synthesis of advanced polymers and other materials.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities of this compound or its direct involvement in any signaling pathways. However, the trifluoromethoxy-substituted benzene motif is present in a number of biologically active compounds. Further research is required to elucidate the specific pharmacological profile of this compound.
The logical relationship for its potential role as a drug precursor is outlined below.
Caption: Logical workflow from intermediate to drug candidate.
Safety Information
According to the aggregated GHS information, this compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experimental work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
References
An In-depth Technical Guide on the Spectral Data of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the spectral data for the compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental data for this specific molecule in public databases, this report combines predicted spectral information with data from closely related structural analogs to offer a comprehensive analytical profile. The methodologies provided for spectral acquisition are based on standard laboratory practices for similar aromatic compounds.
Compound Overview
This compound is a substituted aromatic compound with the molecular formula C₈H₆BrF₃O. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethoxy group. These functional groups impart specific characteristics to the molecule that can be elucidated through various spectroscopic techniques.
Structure:
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | d | 1H | Aromatic H (ortho to Br) |
| ~7.1 - 7.3 | dd | 1H | Aromatic H (ortho to OCF₃) |
| ~7.0 - 7.2 | d | 1H | Aromatic H (meta to Br, OCF₃) |
| ~2.3 - 2.5 | s | 3H | -CH₃ |
Disclaimer: Predicted values are based on the analysis of similar structures and may not reflect exact experimental results.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 - 152 | C-OCF₃ |
| ~135 - 139 | C-Br |
| ~132 - 136 | C-CH₃ |
| ~120 - 130 | Aromatic CH |
| ~118 - 122 (q) | -OCF₃ |
| ~20 - 24 | -CH₃ |
Disclaimer: Predicted values are based on the analysis of similar structures and may not reflect exact experimental results.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 254/256 | [M]⁺ molecular ion peak (presence of Br isotope) |
| 175 | [M-Br]⁺ |
| 147 | [M-Br-CO]⁺ |
| 69 | [CF₃]⁺ |
Disclaimer: Fragmentation patterns are predicted and may vary based on ionization methods.
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Tentative Assignment | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2970 - 2850 | C-H stretch | Aliphatic (-CH₃) |
| ~1600 - 1585 | C=C stretch | Aromatic ring |
| ~1500 - 1400 | C=C stretch | Aromatic ring |
| ~1250 - 1210 | C-O stretch | Aryl ether |
| ~1170 - 1100 | C-F stretch | Trifluoromethoxy |
| ~800 - 860 | C-H out-of-plane bend | para-disubstituted benzene pattern |
| ~700 - 600 | C-Br stretch | Aryl bromide |
Disclaimer: Predicted values are based on characteristic absorption frequencies for the respective functional groups.[1][2][3]
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectral data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
This compound sample
-
Pipettes and glassware
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[4]
-
Data Acquisition (¹H NMR):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16[4]
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled experiment is typically performed.
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.[4]
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials and Equipment:
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
This compound sample
-
Vials and syringes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Data Acquisition:
-
Introduce the sample into the ion source. Electron Ionization (EI) is a common method for GC-MS.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak, considering the isotopic pattern of bromine ([M]⁺ and [M+2]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (liquid or solid)
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and ready for use.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal to account for atmospheric and instrumental noise.[5]
-
Sample Analysis: Place a small amount of the sample directly on the ATR crystal.[5]
-
Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final IR spectrum. Perform baseline correction if necessary.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1][2][3]
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.
Caption: A generalized workflow for the spectral characterization of an organic compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Complementary nature of spectroscopic techniques for structural analysis.
References
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Data of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. This molecule is of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group and the synthetic versatility provided by the bromine substituent. This document outlines the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data, a comprehensive experimental protocol for data acquisition, and a logical workflow diagram.
Predicted Quantitative NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous structures. The spectra are assumed to be recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d (J ≈ 2 Hz) | 1H | H-3 |
| ~7.1 - 7.2 | dd (J ≈ 8, 2 Hz) | 1H | H-5 |
| ~7.0 - 7.1 | d (J ≈ 8 Hz) | 1H | H-6 |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 - 150 | C-4 |
| ~134 - 136 | C-2 |
| ~132 - 134 | C-6 |
| ~122 - 124 | C-5 |
| ~120.5 (q, J ≈ 257 Hz) | -OCF₃ |
| ~118 - 120 | C-3 |
| ~115 - 117 | C-1 |
| ~22 - 24 | -CH₃ |
Table 3: Predicted ¹⁹F NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58 to -60 | s | -OCF₃ |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H, ¹³C, and ¹⁹F NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
5. ¹⁹F NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around -60 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64-128.
-
Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. An external reference standard, such as CCl₃F, may be used.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the acquisition and processing of NMR data for this compound.
An In-depth Technical Guide to the Infrared Spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide synthesizes data from analogous structures and spectroscopic principles to predict the characteristic absorption bands. This document is intended to serve as a valuable resource for the identification and characterization of this and similar molecules using FT-IR spectroscopy.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is predicted to exhibit a complex pattern of absorption bands arising from the vibrations of its constituent functional groups. The primary vibrational modes are associated with the substituted benzene ring, the methyl group, the bromo substituent, and the trifluoromethoxy group. A summary of the expected characteristic absorption bands, their wavenumber ranges, and tentative assignments is presented in Table 1.
| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment | Functional Group |
| 3100-3000 | Medium to Weak | C-H Stretch | Aromatic |
| 2960-2850 | Medium | C-H Stretch | Methyl (CH₃) |
| 1610-1580 | Medium to Weak | C=C Stretch | Aromatic Ring |
| 1500-1400 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 1330-1320 | Very Strong | C-CF₃ Stretch | Trifluoromethyl |
| 1280-1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| 1100-1000 | Strong | Symmetric C-O-C Stretch | Aryl Ether |
| 1200-1000 | Strong | C-F Stretch | Trifluoromethoxy |
| 900-675 | Strong | C-H Out-of-plane Bend | Aromatic |
| 600-500 | Medium to Weak | C-Br Stretch | Aryl Bromide |
Table 1: Predicted Characteristic Infrared Absorption Bands for this compound.
Analysis of Key Vibrational Modes
-
Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are expected to appear in the region of 3100-3000 cm⁻¹.[1][2][3] The presence of multiple weak to medium bands in this region is a characteristic feature of aromatic compounds.[3]
-
Methyl C-H Stretching: The aliphatic C-H stretching vibrations of the methyl group are anticipated in the 2960-2850 cm⁻¹ range.[1]
-
Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretching vibrations of the benzene ring typically give rise to two or more bands in the 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][3]
-
Trifluoromethoxy Group Vibrations: The trifluoromethoxy group is expected to produce several strong and characteristic absorption bands. A very strong band near 1330 cm⁻¹ is attributed to the C-CF₃ stretching mode.[4] The C-O-C (aryl ether) stretching vibrations will likely result in strong absorptions in the 1280-1000 cm⁻¹ range.[5] Additionally, strong C-F stretching vibrations are expected within the 1200-1000 cm⁻¹ region.[4]
-
C-H Out-of-plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region.[1][2] For a 1,2,4-trisubstituted benzene ring, one or more strong bands are expected in this fingerprint region.
-
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to weak absorption band in the low-frequency region of 600-500 cm⁻¹.[1]
Experimental Protocol for FT-IR Spectrum Acquisition
The following is a general experimental protocol for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid sample using an FT-IR spectrometer equipped with an ATR accessory.
Materials and Equipment:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned according to the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Before introducing the sample, acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., carbon dioxide and water vapor) and the ATR crystal itself.
-
The background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹). The number of scans should be the same as for the background spectrum to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary data processing, such as baseline correction or smoothing.
-
Identify and label the significant absorption bands in the spectrum and compare them with the predicted values in Table 1.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using a lint-free wipe soaked in an appropriate solvent. Ensure the crystal is completely dry before the next measurement.
-
Logical Relationship Diagram
The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its characteristic IR absorption bands.
Figure 1: Relationship between molecular structure and predicted IR bands.
References
Mass Spectrometry of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O), a compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. The information herein is intended to aid in the identification and characterization of this and structurally related molecules.
Predicted Electron Ionization Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak exhibiting the isotopic signature of bromine, followed by a series of fragment ions resulting from the cleavage of its functional groups. The predicted quantitative data for the major ions are summarized in the table below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance | Notes |
| 254/256 | [M]⁺ | [C₈H₆BrF₃O]⁺ | Moderate | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br). |
| 239/241 | [M - CH₃]⁺ | [C₇H₃BrF₃O]⁺ | Moderate | Loss of a methyl radical. |
| 175 | [M - Br]⁺ | [C₈H₆F₃O]⁺ | High | Loss of a bromine radical, a common fragmentation for brominated aromatics. |
| 147 | [C₇H₆FO]⁺ | [C₇H₆FO]⁺ | Moderate to High | Subsequent loss of CF₂ from the [M - Br]⁺ ion. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Low to Moderate | Tropylium ion, a common fragment in compounds with a toluene-like substructure. |
| 69 | [CF₃]⁺ | [CF₃]⁺ | Moderate | Trifluoromethyl cation. |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]⁺. The stability of the aromatic ring suggests that it will remain intact in many of the fragment ions.
A primary and highly probable fragmentation is the homolytic cleavage of the carbon-bromine bond, leading to the loss of a bromine radical (Br•). This is a favored pathway for brominated aromatic compounds due to the relative weakness of the C-Br bond and the stability of the resulting aryl cation. Another significant fragmentation pathway likely involves the cleavage of the trifluoromethoxy group. This can occur through the loss of a trifluoromethyl radical (•CF₃) or through more complex rearrangements. The loss of the methyl group from the toluene moiety is also a predictable fragmentation event.
Predicted fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized experimental protocol for acquiring an electron ionization (EI) mass spectrum of a solid or liquid aromatic compound such as this compound using a gas chromatograph-mass spectrometer (GC-MS) system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the solid compound or 1 µL of the liquid compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
2. Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode for dilute samples or split mode for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from damaging the detector.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data using the instrument's software.
-
Process the data to obtain the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra of similar compounds.
General experimental workflow for GC-MS analysis.
In-Depth Technical Guide to the Safety and Hazards of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and hazards associated with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS No. 261951-96-6), a compound of interest in synthetic chemistry and drug discovery. The following sections detail its hazard classifications, handling procedures, and emergency protocols, compiled from available safety data.
GHS Hazard Summary
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation, acute toxicity, and environmental effects.
Table 1: GHS Classification and Hazard Information
| Category | Code | Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | direzione | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | direzione | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | direzione | Warning |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation | H335 | May cause respiratory irritation | direzione | Warning |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects[1][2] | direzione | None |
Note: The GHS pictograms are represented by text descriptions due to formatting limitations.
Precautionary Measures and Protocols
Strict adherence to safety protocols is essential when handling this compound to minimize exposure and mitigate risks.
Table 2: Precautionary Statements (GHS)
| Type | Code | Statement |
| Prevention | P260 | Do not breathe dust/fumes/gas/mist/vapours/spray.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P273 | Avoid release to the environment.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| P391 | Collect spillage.[2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
Hazard Management Workflow
The following diagram illustrates the logical workflow for managing the hazards associated with this compound, from initial identification to safe disposal.
Caption: Logical workflow for hazard management of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrF₃O[2] |
| Molecular Weight | 255.03 g/mol [1] |
| Appearance | Not specified (likely a liquid) |
| Flash Point | 78.3 °C[1] |
| Density | 1.559 g/cm³[1] |
| Refractive Index | 1.4690[1] |
First Aid Measures
In the event of exposure, immediate action is critical. The following are general first aid guidelines.
-
Inhalation : Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if the person feels unwell, seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion : Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards : The compound is not classified as flammable, but may burn. Combustion may produce toxic fumes, including hydrogen bromide and hydrogen fluoride.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.
Handling and Storage
-
Handling : Avoid all personal contact, including inhalation. Use in a well-ventilated area. Wear appropriate personal protective equipment.
-
Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed.
Toxicological Information
Detailed toxicological studies for this compound are not publicly available. The GHS classifications suggest that the primary toxicological concerns are acute oral toxicity and irritation to the skin, eyes, and respiratory system.
Ecological Information
This chemical is classified as toxic to aquatic life with long-lasting effects.[1][2] Care should be taken to prevent its release into the environment. All spills should be contained and collected, and waste should be disposed of according to local environmental regulations.
This technical guide is intended to provide essential safety and hazard information for this compound. It is crucial for all personnel handling this substance to be thoroughly familiar with its potential hazards and to implement all necessary safety precautions. Always refer to the most current and complete Safety Data Sheet (SDS) provided by the supplier before use.
References
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene GHS classification
An In-depth Technical Guide to the GHS Classification of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound (CAS No. 261951-96-6). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who handle this compound, ensuring its safe use and proper management.
GHS Classification Summary
This compound is classified under the GHS with hazards related to acute toxicity, skin and eye irritation, respiratory irritation, and aquatic toxicity. The following tables summarize the key GHS elements for this compound.
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category |
| Acute toxicity, Oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 |
| Hazardous to the aquatic environment, long-term | Category 2 |
Table 2: GHS Label Elements
| Element | Description |
| Pictograms |
|
| Signal Word | Warning [1][2] |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] H411: Toxic to aquatic life with long lasting effects.[3] |
Table 3: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area.[4] | |
| P273 | Avoid release to the environment.[3] | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| P391 | Collect spillage.[3] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1][4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Experimental Protocols
Detailed experimental protocols for the GHS classification of this compound are not publicly available. The classification is typically derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) by chemical manufacturers and suppliers. The methodologies for determining these hazard classifications generally follow OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.
A generalized workflow for determining the GHS classifications presented above would include:
-
Acute Oral Toxicity: Studies, often using rodent models, to determine the median lethal dose (LD50). An LD50 value between 300 and 2000 mg/kg typically corresponds to a Category 4 classification.
-
Skin Irritation: In vivo or in vitro tests to assess the potential of the substance to cause reversible inflammatory changes to the skin. The scoring of erythema and edema determines the classification.
-
Eye Irritation: In vivo or in vitro tests to evaluate the potential for a substance to cause reversible changes in the eye. The severity and persistence of effects on the cornea, iris, and conjunctiva are assessed.
-
Aquatic Toxicity: Studies on aquatic organisms (e.g., fish, daphnia, algae) to determine the substance's acute and chronic toxicity. The long-term hazard classification (Aquatic Chronic 2) is based on the substance's toxicity and its potential for bioaccumulation and degradation.
GHS Classification Workflow Visualization
The following diagram illustrates the logical workflow for assigning a GHS classification to a chemical substance based on hazard evaluation.
Caption: GHS classification workflow from data evaluation to hazard communication.
References
An In-depth Technical Guide to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: Properties, Synthesis, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a versatile intermediate in the pharmaceutical and materials science sectors.[1] Due to its unique substitution pattern, this compound offers a valuable scaffold for the synthesis of complex molecules. The presence of the trifluoromethoxy group can enhance pharmacokinetic properties such as metabolic stability and lipophilicity in drug candidates.[1] This document outlines the available data on its solubility, provides a detailed experimental protocol for its solubility determination, and presents a logical workflow for its chemical synthesis.
Physicochemical Properties and Solubility
This compound is a substituted aromatic compound with a molecular formula of C₈H₆BrF₃O and a molecular weight of 255.03 g/mol .[2] Its structure combines a bromine atom, a methyl group, and a trifluoromethoxy group on a benzene ring. This combination of functional groups results in a molecule with low polarity and, consequently, limited aqueous solubility. Halogenated aromatic hydrocarbons are generally characterized by low water solubility and a tendency to be more soluble in nonpolar organic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low | The hydrophobic nature of the substituted benzene ring limits interaction with polar, hydrogen-bonding solvents. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate | May exhibit some solubility due to dipole-dipole interactions, but the overall nonpolar character will be a limiting factor. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar nature of the solute aligns with the nonpolar characteristics of these solvents, facilitating dissolution. |
Experimental Protocol: Determination of Aqueous Solubility (OECD 105 Shake Flask Method)
For a definitive quantitative measure of the aqueous solubility of this compound, the OECD Guideline 105 "Water Solubility" flask method is recommended.[3][4] This method is suitable for substances with a solubility of less than 10⁻² g/L.[3]
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
This compound (pure substance)
-
Distilled or deionized water
-
Glass flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV)
-
Volumetric flasks and pipettes
-
Syringes and filters (if necessary for sample clarification)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the amount of substance to be used and the time required to reach equilibrium.[4]
-
Preparation of Test Solutions:
-
Add an excess amount of this compound to several flasks containing a known volume of water. The excess solid should be visible.
-
Seal the flasks to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature bath or shaker set to the desired temperature (e.g., 20 °C or 25 °C). The temperature should be controlled to within ± 0.5 °C.[5]
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This may take 24 to 48 hours or longer. The equilibration time is determined from the preliminary test by taking samples at different time intervals until the concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, allow the flasks to stand in the constant temperature bath to let the undissolved material settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the samples at the test temperature.[5]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated aqueous phase.
-
Analyze the concentration of this compound in the aqueous sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentrations should be used for quantification.
-
-
Data Reporting:
-
The water solubility is reported as the average concentration from at least three replicate flasks, expressed in g/L or mg/L, along with the test temperature.
-
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This compound is a valuable chemical intermediate with properties that make it attractive for applications in drug discovery and materials science. While specific solubility data is limited, its hydrophobic nature suggests low aqueous solubility and good solubility in nonpolar organic solvents. The provided OECD 105 protocol offers a standardized method for the experimental determination of its aqueous solubility. The proposed synthesis workflow provides a logical pathway for its preparation from commercially available starting materials. Further research to quantify its solubility in a range of pharmaceutically and industrially relevant solvents would be beneficial for its broader application.
References
Methodological & Application
Application Notes and Protocols for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a valuable building block in this context. The presence of the trifluoromethoxy group can enhance the metabolic stability and binding affinity of drug candidates, while the ortho-methyl group provides steric influence that can be exploited in the design of targeted molecules.[1]
These application notes provide a comprehensive guide to the use of this compound in Suzuki coupling reactions, including generalized protocols, key reaction parameters, and visualizations to aid in experimental design and execution.
Reactivity and Considerations
The reactivity of this compound in Suzuki coupling is influenced by several factors:
-
The Trifluoromethoxy Group: This strong electron-withdrawing group can influence the electronic properties of the aromatic ring.
-
The Ortho-Methyl Group: The methyl group in the ortho position to the bromine atom introduces steric hindrance, which may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for achieving high yields and reaction rates. Bulky, electron-rich phosphine ligands are often preferred for sterically hindered aryl bromides.
-
Base and Solvent: The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene/water, dioxane/water) is crucial for the activation of the boronic acid and the overall success of the reaction.
Data Presentation: Representative Reaction Conditions
While specific data for the Suzuki coupling of this compound is not widely published, the following table provides representative conditions for structurally similar aryl bromides. These conditions can serve as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 4-Formylphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Mild | Not specified | ≥90 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 98 |
| 1-Bromo-2-(methoxymethyl)benzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for optimal results.
Protocol 1: General Procedure with Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Sterically Hindered Substrates with a Bulky Ligand
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and SPhos to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Transfer the catalyst solution to the flask containing the reactants via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This document provides a detailed experimental protocol for the Suzuki coupling of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene, a substrate featuring an electron-withdrawing trifluoromethoxy group that influences the reactivity of the carbon-bromine bond.[4][5]
The protocols outlined below are based on established methodologies for Suzuki couplings of structurally similar aryl bromides and serve as a robust starting point for reaction optimization.[6] The provided data and workflows are intended to guide researchers in successfully employing this substrate in their synthetic endeavors.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps of this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. The electron-withdrawing trifluoromethoxy group on the aromatic ring can facilitate this step.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) transmetalates with the Pd(II) complex, transferring the organic moiety to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
This section details two general protocols for the Suzuki coupling of this compound with a generic arylboronic acid. Protocol A employs a common palladium catalyst and base combination, while Protocol B utilizes a more specialized catalyst system often effective for challenging substrates.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (e.g., Triphenylphosphine [PPh₃] or a biarylphosphine ligand like XPhos)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, Dimethylformamide [DMF])
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Protocol A: General Suzuki Coupling with Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), to the reaction vessel.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol B: Suzuki Coupling with a Buchwald-Type Ligand
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.) to a dry Schlenk flask with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, pre-mix the palladium precursor, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%), and a suitable phosphine ligand, like XPhos (0.03 mmol, 3 mol%), in an anhydrous solvent like 1,4-dioxane (2 mL).
-
Inert Atmosphere and Solvent Addition: Add the pre-mixed catalyst solution to the Schlenk flask containing the reagents. Add an additional volume of anhydrous 1,4-dioxane (e.g., 8 mL). Seal the flask.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
The following table summarizes representative conditions for the Suzuki coupling of aryl bromides, which can be adapted and optimized for this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12-24 | 75-95 |
| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 100 | 12 | 80-98 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 18 | 85-99 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | CsF (2.0) | 1,4-Dioxane | 100 | 12-18 | 80-97 |
Visualizations
Experimental Workflow Diagram
A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Suzuki Catalytic Cycle Diagram
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction has become a cornerstone in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group and the steric influence of the ortho-methyl group. These substituents can significantly impact the reactivity of the aryl bromide in Heck coupling reactions, necessitating carefully optimized protocols.
The trifluoromethoxy group is a strong electron-withdrawing group, which generally enhances the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, a key step in the Heck catalytic cycle. However, the presence of a methyl group at the ortho position introduces steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction rate. Therefore, the successful application of this compound in Heck coupling reactions requires a judicious choice of catalyst, ligands, base, and reaction conditions to overcome this steric challenge.
Catalytic Cycle of the Heck Coupling Reaction
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride species, completing the catalytic cycle.
Caption: The catalytic cycle of the Heck coupling reaction.
Application Notes
The Heck coupling of this compound presents a synthetic challenge due to the steric hindrance imposed by the ortho-methyl group. However, by selecting the appropriate catalytic system, high yields of the desired coupled products can be achieved.
Catalyst and Ligand Selection: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃), and Buchwald's biaryl phosphine ligands have shown great success in promoting the coupling of ortho-substituted substrates. N-Heterocyclic carbenes (NHCs) are also effective ligands for these challenging transformations. The choice of palladium precursor is also important, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common and effective choices.
Base and Solvent: A variety of inorganic and organic bases can be used in the Heck reaction. For sterically hindered substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger organic bases like triethylamine (Et₃N) to minimize side reactions. The choice of solvent is also critical, with polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) being commonly used due to their ability to dissolve the reactants and stabilize the palladium catalyst.
Reaction Temperature: Due to the steric hindrance, higher reaction temperatures (typically in the range of 100-140 °C) are often required to achieve a reasonable reaction rate and yield.
Experimental Protocols
The following are representative protocols for the Heck coupling of ortho-substituted aryl bromides, which can be adapted for this compound.
Protocol 1: Heck Coupling with an Acrylate
This protocol is based on typical conditions for the coupling of sterically hindered aryl bromides with acrylates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling with a Styrene
This protocol outlines a general procedure for the coupling of ortho-substituted aryl bromides with styrenes.
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (a Buchwald ligand)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard Schlenk line glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.024 mmol, 2.4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL), followed by this compound (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Caption: General experimental workflow for Heck coupling reactions.
Quantitative Data from Analogous Reactions
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| 2-Bromotoluene | Styrene | Pd₂(dba)₃ (0.5) | P(t-Bu)₃ (1.2) | Cs₂CO₃ (2) | Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Styrene | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 120 | 12 | 88 |
| 1-Bromo-4-(trifluoromethoxy)benzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | Acetonitrile | 80 | 6 | 95 |
| 2-Bromo-5-methylanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | Herrmann's Catalyst (1) | NaOAc (1.5) | NMP | 140 | 4 | 90 |
Safety Precautions
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound in Heck coupling reactions to synthesize novel compounds for various applications in drug discovery and materials science.
Application Notes and Protocols for the Heck Reaction with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4] This document provides detailed application notes and protocols for conducting the Heck reaction with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a substrate relevant to pharmaceutical and materials science research. The electronic and steric properties of this aryl bromide—an electron-withdrawing trifluoromethoxy group and a sterically demanding ortho-methyl group—necessitate careful consideration of reaction conditions for optimal outcomes.
General Considerations
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substituted aryl bromide like this compound, these parameters must be carefully selected to overcome potential challenges such as steric hindrance and altered electronics.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are common and effective palladium sources.[5] The active Pd(0) species is typically generated in situ.[4]
-
Ligand: The choice of ligand is critical. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can enhance catalytic activity.[1][6]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N), is required to neutralize the hydrogen halide generated during the reaction.[4][7]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene are commonly used.[1][8][9]
Experimental Protocols
Below are two general protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). Optimization may be required based on the specific alkene used.
Protocol 1: Heck Reaction using Palladium Acetate and Triphenylphosphine
This protocol employs a common and cost-effective catalyst system suitable for a wide range of aryl bromides.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction using a Pre-formed N-Heterocyclic Carbene (NHC) Palladium Complex
This protocol is advantageous for challenging substrates where steric hindrance may be an issue, as NHC ligands can promote higher catalytic activity.[1]
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-butyl acrylate)
-
Pd-NHC complex (e.g., --INVALID-LINK--palladium(II) dimer) (1-2 mol%)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the Pd-NHC complex (0.01-0.02 mmol, 1-2 mol%), this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and anhydrous cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for the Heck reaction with various aryl bromides, providing a reference for optimizing the reaction with this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2) | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | >95[1] |
| Bromobenzene | Styrene | Imidazole-based SPO-Pd complex (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92[8] |
| Electron-rich/deficient Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | Phosphine-imidazolium salt (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 2-12 | 85-98[5] |
| Various Aryl Bromides | Styrene | Pd(dba)₂ (2) | P(t-Bu)₃·HBF₄ (0.06) | Et₃N (1.5) | DMF | 100 | 4 | 66-85[10] |
| Aryl Bromides | Styrene | Pd complex (1) | N,N-bis(diphenylphosphino)amine derivative | Cs₂CO₃ (2) | Dioxane | 80 | - | 88-99[9] |
Mandatory Visualizations
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the palladium-catalyzed Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] The substrate, 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, presents a unique challenge due to the presence of both an ortho-methyl group, which introduces steric hindrance, and a para-trifluoromethoxy group, which is strongly electron-withdrawing.[4] This combination of steric and electronic factors necessitates careful optimization of the reaction conditions to achieve high yields.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, guidance on catalyst and ligand selection, and representative data from analogous systems to aid in reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the N-aryl amine product.[2]
For sterically hindered and electron-deficient substrates, the use of bulky, electron-rich phosphine ligands is crucial. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[5]
Data Presentation: Reaction Conditions for Analogous Substrates
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl bromides with similar steric and electronic properties to this compound. This data serves as a valuable starting point for the optimization of the target reaction.
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Piperidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 88 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |
| 3 | 1-Bromo-2-methyl-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 18 | 85 |
| 4 | 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| 5 | 2-Bromoanisole | 2-Aminopyrimidine | Pd(dba)₂ (10) | (±)-BINAP (15) | NaOtBu (1.5) | Toluene | 110 | 16 | 98 |
Experimental Protocols
This section provides a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for work-up and purification (e.g., silica gel for column chromatography)
General Procedure:
-
Preparation of the Reaction Vessel: An oven-dried Schlenk tube containing a magnetic stir bar is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: To the Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
The Schlenk tube is again evacuated and backfilled with inert gas.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.
-
Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl amine product.
-
Safety Precautions:
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.[6]
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. books.rsc.org [books.rsc.org]
- 4. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Lithiation of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the lithiation of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene, a key transformation for the synthesis of functionalized aromatic building blocks in pharmaceutical and materials science research. The protocols outline the generation of a potent aryllithium intermediate, which can be subsequently quenched with various electrophiles to introduce a wide range of functionalities with high regioselectivity.
Introduction
Lithiation of aryl halides is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction involving this compound is of particular interest due to the presence of the trifluoromethoxy group, which can impart desirable properties such as enhanced metabolic stability and increased lipophilicity in drug candidates. The lithiation of this substrate can proceed via two main pathways: lithium-halogen exchange at the bromine-bearing carbon or directed ortho-lithiation at a position activated by the trifluoromethoxy or methyl groups. The protocols provided herein focus on the lithium-halogen exchange reaction, which is typically faster than deprotonation of an aromatic C-H bond.
Reaction Principle
The lithiation of this compound is achieved through a lithium-halogen exchange reaction using an organolithium reagent, most commonly n-butyllithium (n-BuLi). This reaction is typically performed at low temperatures in an inert, anhydrous ethereal solvent, such as tetrahydrofuran (THF), to generate the corresponding aryllithium species, 2-methyl-4-(trifluoromethoxy)phenyllithium. This intermediate is highly reactive and can be trapped in situ with a variety of electrophiles.
The general transformation is depicted in the following workflow:
Caption: General workflow for the lithiation of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the lithiation of this compound and subsequent quenching with representative electrophiles. It is imperative that all reactions are carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for Lithiation and Electrophilic Quench
This protocol outlines the general steps for the formation of the aryllithium intermediate and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, concentration to be titrated prior to use)
-
Electrophile (e.g., dimethylformamide, carbon dioxide, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for the specified time (typically 30-60 minutes) to allow for complete lithium-halogen exchange.
-
Slowly add the chosen electrophile (1.2-1.5 eq.) to the aryllithium solution at -78 °C.
-
Continue stirring at -78 °C for the specified time, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the lithiation of this compound followed by quenching with various electrophiles.
| Entry | Electrophile (E+) | Reaction Time (Lithiation) | Reaction Time (Quench) | Product | Yield (%) |
| 1 | Dry CO₂ (gas) | 1 hour | 2 hours | 2-Methyl-4-(trifluoromethoxy)benzoic acid | 75-85 |
| 2 | Dimethylformamide (DMF) | 1 hour | 1.5 hours | 2-Methyl-4-(trifluoromethoxy)benzaldehyde | 70-80 |
| 3 | Benzaldehyde | 1 hour | 2 hours | (2-Methyl-4-(trifluoromethoxy)phenyl)(phenyl)methanol | 65-75 |
Note: Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.
Logical Relationship of Reaction Steps
The sequence of events in a typical lithiation-electrophilic quench experiment is critical for success. The logical flow ensures the formation of the desired product while minimizing side reactions.
Caption: Logical workflow for a lithiation and electrophilic quench experiment.
Safety Considerations
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and protic solvents. They should be handled with extreme care by trained personnel in a fume hood under an inert atmosphere.
-
Low-temperature reactions require the use of appropriate cooling baths (e.g., dry ice/acetone). Care should be taken to avoid frostbite and to ensure proper ventilation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Quenching of the reaction should be performed slowly and carefully, especially at low temperatures, to control any exotherm.
By following these detailed protocols and safety guidelines, researchers can effectively utilize the lithiation of this compound as a robust method for the synthesis of valuable and complex organic molecules.
Application Notes and Protocols for the Formation of 2-methyl-4-(trifluoromethoxy)phenylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds. The synthesis of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as the trifluoromethoxy (-OCF₃) group, presents unique challenges. The strong electron-withdrawing nature of the -OCF₃ group can hinder the oxidative addition of magnesium to the carbon-bromine bond and potentially destabilize the resulting organomagnesium species. Furthermore, literature on analogous trifluoromethyl-substituted Grignard reagents highlights significant safety concerns, including the potential for exothermic decomposition, particularly at high concentrations.
These application notes provide a comprehensive protocol for the formation of the Grignard reagent from 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. The protocol incorporates key safety considerations and strategies to facilitate the reaction, such as the use of lithium chloride (LiCl) as an additive to enhance the reactivity of magnesium. The resulting Grignard reagent, 2-methyl-4-(trifluoromethoxy)phenylmagnesium bromide, is a valuable intermediate for the introduction of the 2-methyl-4-(trifluoromethoxy)phenyl moiety in the development of novel pharmaceuticals and functional materials.
Data Presentation: Reaction Parameters and Safety Considerations
Quantitative data for the formation of the Grignard reagent from this compound is not extensively reported in the literature. The following table summarizes typical reaction conditions and safety recommendations derived from studies on analogous aryl halides with electron-withdrawing trifluoromethyl groups. These parameters are intended to serve as a guideline for optimizing the reaction.
| Parameter | Recommended Condition/Value | Rationale & Remarks |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for stabilizing the Grignard reagent. THF is generally preferred over diethyl ether for aryl Grignards due to its higher boiling point and better solvating properties. |
| Magnesium | Turnings, activated | Activation of magnesium is crucial to remove the passivating oxide layer. Mechanical (e.g., grinding) or chemical (e.g., iodine, 1,2-dibromoethane) activation is necessary. |
| Additive | Lithium Chloride (LiCl), anhydrous (1.0 equiv.) | LiCl has been shown to facilitate the formation of Grignard reagents from electron-deficient aryl halides by breaking up magnesium clusters and increasing the solubility of the Grignard reagent.[1] |
| Concentration | ≤ 0.5 M | Critical Safety Precaution. Studies on trifluoromethyl-substituted phenyl Grignard reagents have shown a high risk of exothermic decomposition at concentrations above 0.6 M.[1][2] |
| Initiation | Iodine (a small crystal) or 1,2-dibromoethane | These are common initiators that activate the magnesium surface. The disappearance of the iodine color or evolution of ethylene gas indicates reaction initiation. |
| Temperature | Initial addition at 0 °C, then gentle reflux | The reaction is exothermic. Initial cooling helps to control the reaction rate. Gentle reflux can be applied to drive the reaction to completion after the initial exotherm has subsided. |
| Side Reactions | Wurtz-Fittig Coupling | Formation of the biphenyl dimer is a common side reaction. Slow addition of the aryl bromide and maintaining a dilute solution can minimize this. |
Experimental Protocol
This protocol details the formation of 2-methyl-4-(trifluoromethoxy)phenylmagnesium bromide. Extreme caution must be exercised due to the potential for exothermic decomposition. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn.
Materials and Reagents
-
This compound
-
Magnesium turnings
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
1,2-Dibromoethane (optional initiator)
-
Standard solutions for titration (e.g., sec-butanol in xylene, 1,10-phenanthroline indicator)
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a bubbler
-
Heating mantle
-
Ice bath
-
Syringes and needles
Procedure
1. Glassware and Reagent Preparation:
- All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of inert gas.
- Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or used from a commercial source packaged under an inert atmosphere.
2. Reaction Setup:
- Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser connected to an inert gas line, and a dropping funnel.
- Maintain a positive pressure of inert gas throughout the experiment.
3. Magnesium Activation and Reaction Initiation:
- To the flask, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.0 equivalent).
- Briefly flame-dry the flask containing the solids under a flow of inert gas and allow it to cool.
- Add a small crystal of iodine.
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to achieve a final Grignard concentration of ≤ 0.5 M .
- Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension.
- Gently warm the flask with a heating mantle. The disappearance of the brown iodine color indicates the initiation of the reaction. If initiation is sluggish, a few drops of 1,2-dibromoethane can be added.
4. Grignard Reagent Formation:
- Once the reaction has initiated (indicated by a gentle reflux and a cloudy, grayish appearance of the solution), place the flask in an ice bath to control the exotherm.
- Add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
- To ensure completion, the mixture can be gently heated to reflux for an additional 30-60 minutes.
5. Quantification and Use:
- Allow the dark gray to brown solution to cool to room temperature. The concentration of the Grignard reagent should be determined by titration before use in subsequent reactions.
- The Grignard reagent should be used immediately for the best results.
Mandatory Visualizations
Caption: Experimental workflow for the formation of 2-methyl-4-(trifluoromethoxy)phenylmagnesium bromide.
Caption: Logical relationship of reactants and products in the Grignard reagent formation.
References
Application Notes and Protocols for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, also known by its synonym 2-Bromo-5-(trifluoromethoxy)toluene, is a versatile substituted aromatic compound that serves as a crucial building block in modern medicinal chemistry. Its unique structural features—a reactive bromine atom, a lipophilic trifluoromethoxy group, and a methyl group—make it an attractive starting material for the synthesis of complex pharmaceutical agents. The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of intricate molecular scaffolds. The trifluoromethoxy group is particularly valuable in drug design as it can enhance key pharmacokinetic properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity, ultimately leading to improved efficacy and a better safety profile.[1][2]
This document provides detailed application notes on the use of this compound in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors, a promising class of therapeutic agents for the treatment of metabolic syndrome, including type 2 diabetes and obesity.
Application in the Synthesis of Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA Carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway, making it an attractive target for the development of drugs to treat metabolic diseases.[3] this compound has been utilized as a key starting material in the synthesis of potent ACC inhibitors. The general synthetic strategy involves the coupling of the 1-Bromo-2-methyl-4-(trifluoromethoxy)phenyl moiety with a suitable heterocyclic core via a Suzuki-Miyaura coupling reaction. This is a powerful and widely used carbon-carbon bond-forming reaction in pharmaceutical development.
A representative synthetic workflow for the preparation of an ACC inhibitor using this compound is outlined below. This workflow is based on procedures described in the patent literature for the synthesis of related ACC inhibitors.
Experimental Workflow for ACC Inhibitor Synthesis
Caption: Synthetic workflow for an ACC inhibitor.
Experimental Protocols
The following are representative protocols for the key transformations involving this compound in the synthesis of an ACC inhibitor. These protocols are generalized and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 2-(2-Methyl-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes the conversion of the aryl bromide to a boronic ester, a key intermediate for the subsequent Suzuki-Miyaura coupling.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| This compound | 261951-96-6 | 255.03 | 1.0 | 1.0 |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 1.1 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 72287-26-4 | 731.73 | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 1.5 | 1.5 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Add PdCl₂(dppf) (0.03 mmol) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired boronic ester.
Expected Yield: 80-95%
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the ACC Inhibitor Core
This protocol outlines the coupling of the boronic ester with a suitable heterocyclic halide to form the core structure of the ACC inhibitor.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. |
| 2-(2-Methyl-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - | 302.14 | 1.0 | 1.0 |
| Heterocyclic Halide (e.g., chloro- or bromo-substituted heterocycle) | Varies | Varies | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a flask equipped with a magnetic stir bar and a reflux condenser, add the boronic ester (1.0 mmol), the heterocyclic halide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the final ACC inhibitor.
Expected Yield: 60-85%
Biological Context: Mechanism of Action of ACC Inhibitors
The synthesized compounds act by inhibiting the acetyl-CoA carboxylase enzyme, which plays a critical role in lipid metabolism. By blocking this enzyme, the production of malonyl-CoA is reduced, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This modulation of lipid metabolism can help to improve insulin sensitivity and reduce lipid accumulation in tissues, which are key factors in the pathology of metabolic syndrome.
Caption: Signaling pathway of ACC inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its application in the development of novel acetyl-CoA carboxylase inhibitors highlights its importance in addressing significant unmet medical needs in the area of metabolic diseases. The provided protocols for Suzuki-Miyaura coupling serve as a practical guide for researchers engaged in the synthesis of such therapeutic agents, demonstrating the utility of this key intermediate in modern drug discovery and development.
References
Application Notes and Protocols: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a key building block in the synthesis of modern agrochemicals. Its unique trifluoromethoxy group imparts desirable properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. These attributes make it a valuable starting material for the development of novel herbicides, fungicides, and insecticides.
While direct synthesis routes for commercialized agrochemicals starting from this compound are not extensively detailed in publicly available literature, its structural motifs are present in several patented and researched compounds. This document outlines the potential applications and provides detailed protocols for the synthesis of key intermediates and potential agrochemical analogs derived from this versatile building block.
Key Applications in Agrochemical Development
The trifluoromethoxy (-OCF3) group is a crucial feature that can significantly enhance the performance of agrochemical active ingredients. Its strong electron-withdrawing nature and high lipophilicity can lead to:
-
Increased Efficacy: Improved penetration of plant cuticles and insect exoskeletons, leading to more effective delivery of the active ingredient.
-
Enhanced Metabolic Stability: The carbon-fluorine bonds are highly stable, making the resulting agrochemicals more resistant to metabolic degradation by the target organism or in the environment.
-
Improved Bioavailability: The lipophilic nature of the -OCF3 group can facilitate movement of the agrochemical across biological membranes.
The bromo-substituent on the benzene ring serves as a key reactive site for introducing the 2-methyl-4-(trifluoromethoxy)phenyl moiety into a larger molecular scaffold. Common synthetic transformations include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Synthesis of a Key Agrochemical Intermediate: 2-Methyl-4-(trifluoromethoxy)aniline
A pivotal intermediate that can be synthesized from this compound is 2-Methyl-4-(trifluoromethoxy)aniline. This aniline derivative is a crucial precursor for the synthesis of a variety of crop protection agents.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline from this compound via a Buchwald-Hartwig amination reaction.
Reaction Scheme:
A typical workflow for the synthesis of 2-Methyl-4-(trifluoromethoxy)aniline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 261951-96-6 | 255.03 | 10.0 |
| Benzophenone imine | 1013-88-3 | 181.24 | 12.0 |
| Palladium(II) acetate (Pd(OAc)2) | 3375-31-3 | 224.50 | 0.1 |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 98327-87-8 | 622.67 | 0.15 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 14.0 |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Hydrochloric acid (2 M aqueous solution) | 7647-01-0 | 36.46 | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.1 mmol), BINAP (0.15 mmol), and sodium tert-butoxide (14.0 mmol).
-
Add toluene (50 mL) to the flask, followed by this compound (10.0 mmol) and benzophenone imine (12.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 2 M aqueous hydrochloric acid and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methyl-4-(trifluoromethoxy)aniline.
Expected Yield: 75-85%
Application in the Synthesis of a Fungicide Analog
The intermediate, 2-Methyl-4-(trifluoromethoxy)aniline, can be utilized in the synthesis of various agrochemical scaffolds. One such application is in the preparation of pyrazole-carboxamide fungicides, a class of compounds known to be effective succinate dehydrogenase inhibitors (SDHIs). Below is a protocol for the synthesis of a bixafen analog.
Experimental Protocol: Synthesis of a Bixafen Analog
This protocol outlines the synthesis of N-(2-methyl-4-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, an analog of the commercial fungicide Bixafen.
Reaction Scheme:
A typical workflow for the synthesis of a Bixafen analog.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-Methyl-4-(trifluoromethoxy)aniline | 86256-59-9 | 191.15 | 5.0 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 179554-74-6 | 196.56 | 5.5 |
| Triethylamine | 121-44-8 | 101.19 | 7.5 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| Hydrochloric acid (1 M aqueous solution) | 7647-01-0 | 36.46 | As needed |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Dissolve 2-Methyl-4-(trifluoromethoxy)aniline (5.0 mmol) and triethylamine (7.5 mmol) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (5.5 mmol) in dichloromethane (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M aqueous hydrochloric acid, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure bixafen analog.
Expected Yield: 80-90%
Quantitative Data Summary
The following table summarizes the key quantitative data for the described synthetic protocols.
| Compound | Starting Material | Reaction Type | Yield (%) |
| 2-Methyl-4-(trifluoromethoxy)aniline | This compound | Buchwald-Hartwig Amination | 75-85 |
| N-(2-methyl-4-(trifluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 2-Methyl-4-(trifluoromethoxy)aniline | Amide Coupling | 80-90 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocols provided herein for the synthesis of the key intermediate, 2-Methyl-4-(trifluoromethoxy)aniline, and a subsequent fungicide analog, demonstrate the utility of this starting material in accessing complex and biologically active molecules. The incorporation of the 2-methyl-4-(trifluoromethoxy)phenyl moiety can lead to the development of next-generation crop protection agents with improved efficacy and desirable physicochemical properties. Further research into the derivatization of this building block is warranted to explore its full potential in the agrochemical industry.
synthesis of trifluoromethoxy-containing heterocycles using 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel trifluoromethoxy-containing heterocyclic compounds, utilizing 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene as a key building block. The trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. The following protocols are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex molecules for pharmaceutical and materials science applications.
Synthesis of N-(2-methyl-4-(trifluoromethoxy)phenyl)-5-methylpyridin-2-amine via Buchwald-Hartwig Amination
This protocol details a representative method for the palladium-catalyzed N-arylation of a heterocyclic amine with this compound. The Buchwald-Hartwig amination is a powerful and versatile C-N bond-forming reaction widely used in drug discovery.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
2-Amino-5-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 2-amino-5-methylpyridine (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) in a small amount of anhydrous toluene. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(2-methyl-4-(trifluoromethoxy)phenyl)-5-methylpyridin-2-amine.
Data Presentation
| Compound | Molecular Formula | Starting Material | Reagent | Yield (%) | Purity (%) |
| N-(2-methyl-4-(trifluoromethoxy)phenyl)-5-methylpyridin-2-amine | C₁₄H₁₃F₃N₂O | This compound | 2-Amino-5-methylpyridine | 75-85 | >98 |
Yields and purity are representative and may vary based on reaction scale and optimization.
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Synthesis of 2-(2-methyl-4-(trifluoromethoxy)phenyl)benzofuran via Suzuki Coupling
This protocol outlines a potential pathway for the synthesis of a substituted benzofuran using a Suzuki-Miyaura cross-coupling reaction. This method is highly effective for forming carbon-carbon bonds between an aryl halide and an organoboron compound.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Benzofuran-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), benzofuran-2-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Reaction Conditions: Heat the mixture to 85 °C and stir vigorously for 16 hours under an inert atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL).
-
Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(2-methyl-4-(trifluoromethoxy)phenyl)benzofuran.
Data Presentation
| Compound | Molecular Formula | Starting Material | Reagent | Yield (%) | Purity (%) |
| 2-(2-methyl-4-(trifluoromethoxy)phenyl)benzofuran | C₁₆H₁₁F₃O₂ | This compound | Benzofuran-2-boronic acid | 70-80 | >97 |
Yields and purity are representative and may vary based on reaction scale and optimization.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic Cycle of the Suzuki Coupling Reaction.
Disclaimer: The provided protocols are representative examples and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or its ester) with an organohalide. The resulting biaryl and substituted aromatic structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene with a variety of boronic acids. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The ortho-methyl group introduces steric hindrance that can influence the reaction conditions required for optimal coupling.
Applications
The biaryl products synthesized from this compound are valuable intermediates for a range of applications:
-
Drug Discovery: The 2-methyl-4-(trifluoromethoxy)biphenyl scaffold is a key structural motif in the development of novel therapeutic agents. The unique electronic and steric properties imparted by the substituents can lead to improved pharmacological profiles.
-
Agrochemicals: Fluorinated biphenyls are integral to the design of modern herbicides, fungicides, and insecticides, often exhibiting enhanced efficacy and favorable environmental profiles.
-
Materials Science: These compounds serve as building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where the control of electronic properties and molecular architecture is crucial.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a selection of boronic acids. The data is compiled from analogous reactions in the scientific literature and serves as a guide for reaction optimization.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 93 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 91 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 88 |
| 3-Chlorophenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 85 |
| 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 82 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 18 | 78 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (2) | - | CsF (2) | 1,4-Dioxane | 80 | 6 | 89 |
Note: The data presented is representative and yields may vary based on specific reaction conditions, purity of reagents, and scale.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes a general method for the coupling of this compound with a generic arylboronic acid using a palladium acetate/SPhos catalyst system.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (deionized, degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Protocol 2: Procedure for Coupling with Heteroarylboronic Acids
This protocol is optimized for coupling with heteroarylboronic acids, which can sometimes be more challenging substrates.
Materials:
-
This compound
-
Heteroarylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.) to a dry reaction vessel.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Seal the vessel and heat the reaction mixture to 90 °C with stirring for 12-24 hours.
-
Monitor the reaction for completion by an appropriate analytical method (TLC, GC-MS, or LC-MS).
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Derivatization of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity.[1] The protocols outlined below describe common and effective methods for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of novel molecules.
Introduction
This compound is a substituted aromatic compound primed for various cross-coupling reactions. The presence of a bromine atom provides a reactive handle for derivatization, while the methyl and trifluoromethoxy groups influence the electronic properties and steric environment of the molecule. The primary derivatization strategies discussed herein are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, as well as the formation of a Grignard reagent for subsequent reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular architectures.
Data Presentation
The following tables summarize representative quantitative data for the derivatization of this compound. Please note that the yields and spectral data are based on typical outcomes for structurally similar compounds and may require optimization for this specific substrate.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-4-(trifluoromethoxy)-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4'-Methoxy-2-methyl-4-(trifluoromethoxy)-1,1'-biphenyl | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4'-Fluoro-2-methyl-4-(trifluoromethoxy)-1,1'-biphenyl | 82-92 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Aniline | N-(2-Methyl-4-(trifluoromethoxy)phenyl)aniline | 75-85 |
| 2 | Morpholine | 4-(2-Methyl-4-(trifluoromethoxy)phenyl)morpholine | 80-90 |
| 3 | Benzylamine | N-Benzyl-2-methyl-4-(trifluoromethoxy)aniline | 70-80 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Product | Typical Yield (%) |
| 1 | Phenylacetylene | 1-(2-Methyl-4-(trifluoromethoxy)phenyl)-2-phenylethyne | 70-85 |
| 2 | Ethynyltrimethylsilane | 1-(2-Methyl-4-(trifluoromethoxy)phenyl)-2-(trimethylsilyl)ethyne | 80-90 |
| 3 | 1-Heptyne | 1-(2-Methyl-4-(trifluoromethoxy)phenyl)hept-1-yne | 65-75 |
Table 4: Representative Spectroscopic Data for a Derivatized Product: 2-Methyl-4-(trifluoromethoxy)-1,1'-biphenyl
(Data is analogous to similar biphenyl structures)[1]
| Data Type | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.30 (m, 7H, Ar-H), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.8 (C-O), 141.2, 138.5, 135.0, 130.5, 129.8, 128.7, 128.1, 127.5, 122.0, 120.5 (q, J = 257 Hz, CF₃), 119.0, 17.0 (CH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -58.2 (s) |
| MS (EI) | m/z (%) = 266 (M⁺, 100), 247, 197, 168 |
Experimental Protocols
The following are detailed protocols for the derivatization of this compound. Standard laboratory techniques for handling air- and moisture-sensitive reagents should be employed where necessary.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[2][3][4]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed amination of this compound.[5][6][7]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the amine followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol provides a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[8][9][10]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous toluene and freshly distilled triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Grignard Reagent Formation and Reaction
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).[11][12]
Materials:
-
This compound (1.0 mmol)
-
Magnesium turnings (1.2 mmol)
-
Anhydrous diethyl ether or THF (5 mL)
-
Iodine crystal (catalytic amount)
-
Electrophile (e.g., benzaldehyde, 1.0 mmol)
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Activate the magnesium turnings in a flame-dried three-neck flask under an inert atmosphere. Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve this compound in anhydrous ether/THF in the dropping funnel and add a small portion to the magnesium suspension.
-
Initiate the reaction by gentle heating if necessary. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of the electrophile in anhydrous ether/THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows for the described derivatization reactions.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction [mdpi.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. The primary synthetic route involves two key stages: the formation of the precursor 2-methyl-4-(trifluoromethoxy)aniline, followed by its conversion to the final product via a Sandmeyer reaction. This guide addresses potential issues in a question-and-answer format.
Q1: My Sandmeyer reaction is giving a low yield of the desired this compound. What are the likely causes?
A1: Low yields in the Sandmeyer reaction are common and can often be attributed to several factors:
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Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is critical. Ensure that the temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures.[1] Also, confirm that a slight excess of nitrous acid is present at the end of the diazotization by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Decomposition of the Diazonium Salt: The diazonium salt is highly reactive and should be used immediately after preparation. Delays can lead to decomposition and the formation of phenol byproducts.
-
Suboptimal Reaction Temperature: While diazotization requires low temperatures, the subsequent reaction with the copper(I) bromide catalyst may require gentle warming to proceed to completion. The optimal temperature can vary depending on the specific substrate and should be carefully monitored.
-
Purity of Reagents: The purity of the starting aniline, sodium nitrite, and copper(I) bromide is crucial. Impurities in the starting material can lead to side reactions, while old or oxidized copper(I) bromide will have reduced catalytic activity.
Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I prevent this?
A2: The formation of tarry byproducts is often due to unwanted side reactions of the highly reactive diazonium salt. To minimize this:
-
Control the Rate of Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution with vigorous stirring. This prevents localized high concentrations of the diazonium salt, which can lead to polymerization and other side reactions.
-
Maintain Adequate Acidity: A sufficient excess of acid (such as hydrobromic acid) is necessary during diazotization to prevent the diazonium salt from coupling with unreacted aniline to form colored azo compounds.
-
Ensure Efficient Cooling: Proper temperature control throughout the diazotization and the initial stages of the Sandmeyer reaction is critical to suppress decomposition pathways that lead to tar formation.
Q3: Besides the desired product, I have identified other brominated isomers in my reaction mixture. How can I improve the regioselectivity?
A3: The formation of isomeric byproducts in this specific synthesis is less common due to the directing effects of the methyl and trifluoromethoxy groups. However, if observed, consider the following:
-
Purity of the Starting Aniline: Ensure the starting 2-methyl-4-(trifluoromethoxy)aniline is free of other isomers. Isomeric impurities in the starting material will be carried through the reaction.
-
Reaction Conditions: While the Sandmeyer reaction itself is generally not prone to isomerization, the conditions of the preceding step (synthesis of the aniline precursor) could be a source of isomers. Re-evaluate the purification of the aniline precursor.
Q4: The purification of the final product is proving difficult. What is the recommended procedure?
A4: Purification of this compound from the crude reaction mixture typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is often steam distilled or extracted with a suitable organic solvent like dichloromethane or ether.
-
Washing: The organic extract should be washed with a dilute base (e.g., sodium carbonate solution) to remove any acidic impurities, followed by a wash with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Given the nature of the compound, vacuum distillation is often an effective method.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a two-step synthesis. The first step is the preparation of the precursor, 2-methyl-4-(trifluoromethoxy)aniline. The second step is the conversion of this aniline to the target compound via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a copper(I) bromide catalyst.[2]
Q2: Are there alternative methods to the Sandmeyer reaction for this transformation?
A2: Yes, there are alternatives to the classic copper-catalyzed Sandmeyer reaction. For instance, a metal-free synthesis of aryl bromides from anilines using bromotrichloromethane as the bromine source has been reported. This one-pot reaction avoids the use of copper salts and can be a convenient alternative.
Q3: What are the expected side products in the Sandmeyer bromination of 2-methyl-4-(trifluoromethoxy)aniline?
A3: Common side products in Sandmeyer reactions include phenols (from the reaction of the diazonium salt with water), biaryl compounds (from the coupling of two aryl radicals), and azo compounds (from the coupling of the diazonium salt with unreacted aniline).[1] Careful control of temperature and acidity can minimize the formation of these impurities.
Q4: How can I synthesize the precursor, 2-methyl-4-(trifluoromethoxy)aniline?
A4: A common route for the synthesis of substituted anilines like 2-methyl-4-(trifluoromethoxy)aniline involves the reduction of a corresponding nitro compound. For example, one could start with a suitable nitrotoluene derivative, introduce the trifluoromethoxy group, and then reduce the nitro group to an amine. A detailed, multi-step synthesis for a related compound, 2-methyl-3-trifluoromethyl-aniline, has been developed from 3-trifluoromethylaniline, which may serve as a useful reference.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Sandmeyer Bromination of Substituted Anilines
| Starting Aniline | Brominating Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methyl-4-(trifluoromethoxy)aniline | NaNO₂, HBr, CuBr | Water/HBr | 0-5 (diazotization), then warming | Not specified | General Protocol |
| 4-Nitroaniline | NaNO₂, HBr, CuBr | Water/HBr | 0-5 (diazotization), then 60 | ~85 | Adapted Protocol |
| 2-Bromoaniline | NaNO₂, H₂SO₄, CuBr | Water/H₂SO₄ | 0-5 (diazotization), then 50 | 75-85 | Adapted Protocol |
| 3-Aminobenzotrifluoride | t-BuONO, CuBr₂ | Acetonitrile | 65 | 83 | Adapted Protocol |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented for substituted anilines other than the target molecule are for comparative purposes to illustrate the range of conditions and expected outcomes.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-(trifluoromethoxy)aniline (Precursor)
This is a generalized procedure and may require optimization.
-
Nitration of 3-(trifluoromethoxy)toluene: To a cooled (0-5°C) solution of 3-(trifluoromethoxy)toluene in sulfuric acid, slowly add a nitrating mixture (a mixture of nitric acid and sulfuric acid) while maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC). Pour the reaction mixture onto ice and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the crude nitro derivative. Purify by column chromatography or distillation.
-
Reduction of the Nitro Group: Dissolve the purified nitro compound in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. Monitor the reaction until the starting material is consumed. After completion, work up the reaction mixture accordingly (e.g., for SnCl₂ reduction, basify to precipitate tin salts and extract the product). Purify the resulting 2-methyl-4-(trifluoromethoxy)aniline by distillation or column chromatography.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
This is a generalized protocol and should be optimized for the specific substrate.
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-(trifluoromethoxy)aniline in a mixture of hydrobromic acid (48%) and water. Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C. After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0°C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60°C) for a period of time (e.g., 30-60 minutes) to ensure the complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If the product is volatile, it can be isolated by steam distillation. Alternatively, extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic extract with water, then with a dilute sodium hydroxide or sodium carbonate solution to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Bromination of 2-Methyl-4-(trifluoromethoxy)benzene
Welcome to the technical support center for the bromination of 2-methyl-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this electrophilic aromatic substitution reaction.
Troubleshooting Guides and FAQs
This section provides answers to specific problems you may encounter during the synthesis of the desired product, 1-bromo-2-methyl-4-(trifluoromethoxy)benzene.
Q1: My reaction is yielding a mixture of isomers. How can I improve the regioselectivity?
A1: The bromination of 2-methyl-4-(trifluoromethoxy)benzene is an electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring determine the position of bromination. The methyl group (-CH₃) is an activating, ortho, para-directing group. The trifluoromethoxy group (-OCF₃) is a deactivating but also ortho, para-directing group.[1] The interplay of these two groups governs the final product distribution.
-
Expected Major Product: Bromination is expected to occur primarily at the position ortho to the methyl group and meta to the trifluoromethoxy group, which is the C5 position, yielding 5-bromo-2-methyl-1-(trifluoromethoxy)benzene. Steric hindrance from the methyl group might slightly disfavor the position ortho to it.
-
Potential Isomeric Byproducts: Other possible isomers include bromination at the other available positions on the ring.
Troubleshooting Table for Poor Regioselectivity
| Problem | Potential Cause | Recommended Solution |
| Formation of multiple aromatic isomers | High reaction temperature | Lower the reaction temperature to 0 °C or below to increase selectivity. |
| Strong Lewis acid catalyst | For this activated ring system, a strong Lewis acid may not be necessary and could decrease selectivity. Try the reaction without a catalyst or with a milder one. | |
| Highly reactive brominating agent | Using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) can improve regioselectivity.[2] |
Q2: I am observing a significant amount of a byproduct with a mass corresponding to dibromination. How can I prevent this?
A2: Over-bromination, leading to dibrominated or polybrominated products, is a common side reaction, especially with activated aromatic rings.
Troubleshooting Table for Over-bromination
| Problem | Potential Cause | Recommended Solution |
| Formation of dibrominated products | Excess brominating agent | Use a strict 1:1 molar ratio of the substrate to the brominating agent. Slow, dropwise addition of the brominating agent can also help. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the second bromination. | |
| Prolonged reaction time | Monitor the reaction closely using TLC or GC and quench it as soon as the starting material is consumed. |
Q3: My product seems to have the bromine on the methyl group instead of the aromatic ring. What causes this and how can I avoid it?
A3: Bromination of the methyl group is a benzylic bromination, which proceeds through a free radical mechanism.[3][4][5][6] This is a different reaction pathway from the desired electrophilic aromatic substitution.
Troubleshooting Table for Benzylic Bromination
| Problem | Potential Cause | Recommended Solution |
| Formation of 1-(bromomethyl)-2-methyl-4-(trifluoromethoxy)benzene | Presence of radical initiators (e.g., AIBN, benzoyl peroxide) | Ensure no radical initiators are present in the reaction mixture. |
| Exposure to UV light | Protect the reaction from light by wrapping the flask in aluminum foil.[7] | |
| Use of N-Bromosuccinimide (NBS) under radical conditions | NBS is a common reagent for benzylic bromination when used with a radical initiator or light.[8][9][10][11] For aromatic bromination with NBS, the reaction is typically run in the dark and sometimes with an acid catalyst. | |
| High reaction temperatures in non-polar solvents | High temperatures can favor radical pathways. |
Quantitative Data Summary
The following table summarizes representative yields for the bromination of substituted toluenes, illustrating the potential product distribution. Please note that these are examples and actual yields for 2-methyl-4-(trifluoromethoxy)benzene may vary depending on the specific reaction conditions.
| Brominating Agent | Catalyst | Temperature (°C) | Desired Product Yield (Illustrative) | Dibrominated Product Yield (Illustrative) | Benzylic Bromide Yield (Illustrative) |
| Br₂ | FeBr₃ | 25 | 75% | 15% | <1% |
| Br₂ | None | 0 | 85% | 5% | <1% |
| NBS | None (dark) | 25 | 80% | 10% | <5% |
| NBS | AIBN/light | 80 | <5% | <1% | 90% |
Experimental Protocol: Electrophilic Aromatic Bromination
This protocol provides a general methodology for the regioselective monobromination of 2-methyl-4-(trifluoromethoxy)benzene on the aromatic ring.
Materials:
-
2-methyl-4-(trifluoromethoxy)benzene
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 2-methyl-4-(trifluoromethoxy)benzene (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimum amount of anhydrous DMF or acetonitrile.
-
Add the NBS solution dropwise to the cooled solution of the substrate over 30 minutes, ensuring the temperature remains at 0 °C. Protect the reaction from light.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold saturated aqueous sodium thiosulfate solution to decompose any unreacted bromine.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the desired this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the bromination of 2-methyl-4-(trifluoromethoxy)benzene.
Reaction Pathway Diagram
Caption: Competing reaction pathways in the bromination of 2-methyl-4-(trifluoromethoxy)benzene.
References
- 1. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.coach [chemistry.coach]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. | Semantic Scholar [semanticscholar.org]
- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This guide provides troubleshooting advice and answers to frequently asked questions for the purification of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the purification of this compound?
For a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. The mobile phase, or eluent, should be a mixture of a non-polar and a slightly more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.
Q2: How do I choose the correct solvent system (eluent)?
To determine the best eluent, run several TLC plates with your crude product using different ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.4, and there is a clear separation from impurities.
Q3: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound is very polar and does not move from the baseline, you may need to use a more polar solvent system.[1] Consider adding a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane).[1] For very polar basic compounds, adding a small amount of ammonia can also be effective.[1]
Q4: The separation between my desired compound and an impurity is poor. How can I improve it?
Poor separation can be caused by several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Try a less polar solvent system to increase the retention time on the column, which may improve separation. Running a gradient elution (gradually increasing the polarity of the mobile phase) can also be effective.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to uneven flow and poor separation.
-
Sample Loading: Load the sample in a concentrated band with the minimum amount of solvent.[2] Overloading the column with too much sample can also lead to poor separation.
-
Stationary Phase: For challenging separations of aromatic compounds, specialized stationary phases like phenyl-functionalized silica can offer different selectivity through π-π interactions.[3][4]
Q5: My compound appears to be decomposing on the silica gel column. What are my options?
Some compounds are sensitive to the acidic nature of silica gel.[1] To check for decomposition, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears, your compound is likely degrading.[1] To mitigate this, you can:
-
Deactivate the Silica: Use silica gel that has been treated with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) or Florisil can be used for compounds that are unstable on silica gel.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| Compound Elutes Too Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the percentage of the polar solvent in your eluent mixture. |
| Streaking/Tailing of Spots | The sample is overloaded. | Reduce the amount of crude material loaded onto the column. |
| The compound has poor solubility in the eluent. | Try a different solvent system in which your compound is more soluble. | |
| The compound is interacting with active sites on the silica. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. | |
| Cracked or Channeled Silica Bed | The column was not packed properly. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[5] |
| No Compound Eluting from the Column | The compound may have decomposed on the column. | Test the stability of your compound on silica using a 2D TLC.[1] Consider using a different stationary phase like alumina.[1] |
| The compound is too polar and stuck to the silica. | Increase the polarity of the eluent significantly, for example, by using a gradient with methanol.[1] | |
| The compound is non-polar and eluted in the solvent front. | Concentrate the very first fractions collected and check them by TLC.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure. The solvent system and column size should be optimized based on your specific separation needs.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[5]
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[5]
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[2] Carefully add this solution to the top of the column using a pipette.[2]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to start the elution at a steady rate.
-
Collect fractions in test tubes or flasks.
-
If a gradient elution is needed, gradually increase the proportion of the more polar solvent in the eluent mixture.
4. Analysis of Fractions:
-
Analyze the collected fractions using TLC to determine which ones contain the pure desired product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Solvent System Selection
The following table provides examples of how the Rf value of an aromatic compound like this compound might change with different solvent systems. These are starting points and should be optimized with TLC.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf Value | Observation |
| 98:2 | ~0.5 | Likely too high; compound will elute quickly with poor separation from non-polar impurities. |
| 95:5 | ~0.35 | Good starting point for optimal separation. |
| 90:10 | ~0.2 | Lower Rf; may provide better separation from closely eluting impurities. |
| 80:20 | <0.1 | Likely too low; compound will take a long time to elute. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. uhplcs.com [uhplcs.com]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
challenges in the Suzuki coupling of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene.
Troubleshooting Guide
Challenges in the Suzuki coupling of this compound primarily arise from a combination of steric hindrance from the ortho-methyl group and the electronic influence of the para-trifluoromethoxy group. The following guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Inefficient Oxidative Addition: The steric bulk of the ortho-methyl group can impede the approach of the palladium catalyst to the C-Br bond.[1] | a. Catalyst Selection: Employ palladium catalysts with bulky, electron-rich ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[2][3][4] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides. b. Pre-catalyst Choice: Use pre-formed palladium complexes (e.g., XPhos Pd G3) that readily generate the active catalytic species. |
| 2. Catalyst Deactivation: The catalyst may decompose before the reaction reaches completion, especially at elevated temperatures.[1] | a. Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio (e.g., 2:1 or 3:1) to stabilize the catalyst and prevent palladium black precipitation.[5] b. Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition.[6] | |
| 3. Unfavorable Reductive Elimination: The final C-C bond-forming step can be slow for sterically congested biaryls.[1] | a. Ligand Choice: Bulky ligands that favor the formation of a three-coordinate intermediate can accelerate reductive elimination.[7] b. Electronic Effects: The electron-withdrawing trifluoromethoxy group can sometimes slow down reductive elimination. Using more electron-donating ligands can help counter this effect. | |
| Significant Side Reactions | 1. Protodeboronation: The boronic acid reagent can be consumed by reaction with trace water or base, leading to the formation of an arene byproduct instead of the desired coupled product.[1] This is particularly an issue with electron-rich or heteroaromatic boronic acids.[8] | a. Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[1] b. Anhydrous Conditions: While some water can be beneficial, excess water should be avoided. Use anhydrous solvents and reagents. c. Boronic Ester: Consider using the corresponding boronic acid pinacol ester, which is often more stable towards protodeboronation.[8] |
| 2. Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. | a. Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen. b. Catalyst Choice: Certain catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands may be necessary. | |
| 3. Debromination: The starting aryl bromide can be reduced to the corresponding arene. | a. Hydrogen Source: Ensure the absence of adventitious hydrogen sources. b. Catalyst System: This side reaction is less common but can be influenced by the choice of catalyst and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the Suzuki coupling of this compound?
A1: The main challenges are steric hindrance from the methyl group at the ortho position and the strong electron-withdrawing nature of the trifluoromethoxy group at the para position. The ortho-methyl group can slow down the oxidative addition step, while the trifluoromethoxy group alters the electronic properties of the aryl bromide, potentially affecting both oxidative addition and reductive elimination steps of the catalytic cycle.[1]
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
A2: For sterically hindered substrates, palladium catalysts supported by bulky and electron-rich ligands are generally the most effective.[2][9] This includes biarylphosphine ligands like SPhos, XPhos, and RuPhos, as well as N-heterocyclic carbene (NHC) ligands.[3][4] These ligands facilitate the crucial oxidative addition step and can also promote the final reductive elimination.[9][7]
Q3: How does the trifluoromethoxy group influence the reaction?
A3: The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group.[10] This electronic effect can make the C-Br bond more susceptible to oxidative addition.[11] However, it can also influence the rate of the subsequent transmetalation and reductive elimination steps. The unique properties of this group include enhanced metabolic stability and increased lipophilicity in the final product, making it a valuable substituent in drug design.[10]
Q4: What is the optimal choice of base and solvent for this reaction?
A4: The choice of base and solvent is critical and often needs to be optimized.
-
Base: Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for sterically hindered couplings to minimize side reactions like protodeboronation.[1][9]
-
Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often with a small amount of water, are commonly used.[12][13] The presence of water can be crucial for the transmetalation step, but excess water can lead to protodeboronation.[14] The choice of solvent can sometimes influence reaction selectivity.[12][15]
Q5: How can I minimize the formation of byproducts like homocoupled arenes?
A5: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To minimize this, it is essential to rigorously degas the reaction solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[16] Using the appropriate catalyst and ligand combination can also help suppress this unwanted reaction pathway.
Experimental Protocols
Below are generalized experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand
-
Reagent Preparation: In a glovebox, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if necessary.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.5 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
For challenging couplings, microwave irradiation can sometimes provide improved yields and shorter reaction times.
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), base (e.g., Cs₂CO₃, 3.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and degassed solvent (e.g., DMF or dioxane/water mixture).
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-bromo-2-methyl-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate arise from a combination of steric and electronic factors. The ortho-methyl group introduces steric hindrance around the reactive C-Br bond, which can slow down the oxidative addition step in the catalytic cycle. Additionally, the trifluoromethoxy group at the para-position is moderately deactivating, which can also influence the reactivity of the aryl bromide.
Q2: Which type of palladium catalyst is generally recommended for this substrate?
A2: For sterically hindered and electron-rich aryl bromides like this compound, palladium catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands can facilitate the oxidative addition step and stabilize the catalytic species. For challenging substrates, advanced catalyst systems are often necessary to achieve good yields.[2]
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for this substrate?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it may not be the most effective choice for this sterically hindered substrate, potentially leading to low yields or slow reaction times.[3] More robust catalyst systems are generally preferred to overcome the steric and electronic challenges.
Q4: What are the most common side reactions to watch out for?
A4: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the starting materials, and protodeboronation of the boronic acid partner in Suzuki-Miyaura reactions.[3] These side reactions can often be minimized by carefully selecting the catalyst, ligand, base, and solvent, as well as ensuring the reaction is performed under an inert atmosphere.
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Inefficient Oxidative Addition | The steric hindrance from the ortho-methyl group can impede the oxidative addition of the aryl bromide to the palladium center. Switch to a catalyst system with bulky, electron-rich ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the oxidative addition step.[1][2] |
| Catalyst Deactivation | The catalyst may be deactivated by impurities or oxidation. Ensure all reagents and solvents are pure and thoroughly degassed. Use a fresh batch of catalyst and store it under an inert atmosphere. |
| Inappropriate Base | The choice of base is crucial for the efficiency of the transmetalation step. For Suzuki-Miyaura reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is often required.[4] |
Issue 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction, where the bromine atom is replaced by hydrogen, can be promoted by certain solvents or bases. Ensure your solvent is anhydrous and consider screening different bases. |
| Homocoupling | The formation of biaryl products from the starting aryl bromide can be a sign of oxygen contamination. Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen).[3] |
| Protodeboronation | In Suzuki-Miyaura coupling, the boronic acid can be sensitive to aqueous basic conditions. Minimize the amount of water in the reaction or consider using a boronic ester (e.g., a pinacol ester), which is more stable. |
Catalyst Selection and Performance Data
The following tables provide a summary of catalyst systems that have been successfully employed for cross-coupling reactions with structurally similar aryl bromides. This data can serve as a starting point for optimizing your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 1-Bromo-2-methylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 92 |
| 1-Bromo-4-fluorobenzene | 5-Pyrimidyl-boronic ester | dppf Buchwald precatalyst | TMSOK | 1,4-Dioxane | Quantitative |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 3,5-Bis(trifluoromethyl)bromobenzene | 4-Methoxyaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 99 |
| 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ / XantPhos | DBU | DMF | 83[5] |
| Aryl Bromides (various) | Primary anilines | BrettPhos Pd G3 | NaOtBu | Rapeseed oil | 94-99[6] |
Table 3: Sonogashira Coupling of Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| Aryl Halide (general) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | 89[7] |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | DABCO | THF | High |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | Toluene | Site-selective |
Table 4: Heck Reaction of Aryl Bromides
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-4-(trifluoromethoxy)benzene | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | High |
| Bromobenzene | Styrene | Pd@MOF-NH₂ | K₂CO₃ | DMF | 96[8] |
| 4-Chloroacetophenone | n-Butyl acrylate | Palladacycle | NBu₄Br | NMP | High |
Experimental Protocols
The following are general starting procedures for common cross-coupling reactions. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).
-
Bubble the inert gas through the solution for 10-15 minutes.
-
Finally, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and ligand (e.g., XPhos, 0.02 mmol).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and ligand (if not using a precatalyst) to a dry Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the amine (1.2 mmol) and this compound (1.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Protocol 3: Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in an anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).[7]
-
Add the base (e.g., diisopropylamine or triethylamine, 3.0 mmol) followed by the terminal alkyne (1.1 mmol).[7]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous sodium sulfate and concentrate. Purify the residue by flash chromatography.[7]
Protocol 4: Heck Reaction
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., P(o-tol)₃, 0.04 mmol).
-
Add this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., triethylamine, 2.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or GC-MS.
-
After cooling, filter the mixture to remove the ammonium salt and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting and troubleshooting a catalyst system for the cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. biolmolchem.com [biolmolchem.com]
Technical Support Center: Managing Debromination of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene as a Side Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the undesired side reaction of debromination when using 1-bromo-2-methyl-4-(trifluoromethoxy)benzene in various chemical transformations. This side reaction, which leads to the formation of 2-methyl-4-(trifluoromethoxy)benzene, can significantly lower the yield of the desired product and complicate purification. The following resources are designed to help you diagnose, mitigate, and prevent this common issue in your experiments.
Troubleshooting Guides
This section addresses specific experimental scenarios where debromination of this compound is a common challenge.
Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura or Buchwald-Hartwig coupling with this compound and observing a significant amount of the debrominated byproduct, 2-methyl-4-(trifluoromethoxy)benzene, in my reaction mixture. How can I minimize this side reaction?
Answer: The formation of a debrominated byproduct in palladium-catalyzed cross-coupling reactions is often attributed to a competing hydrodehalogenation pathway. This can be influenced by several factors, including the catalyst system, base, solvent, and reaction temperature. Below is a systematic approach to troubleshoot and minimize this unwanted side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing debromination in cross-coupling reactions.
Data Presentation: Representative Yields in a Buchwald-Hartwig Amination of an Analogous Aryl Bromide
| Ligand | Base | Yield of Coupled Product (%) |
| XPhos | NaOtBu | 95 |
| RuPhos | NaOtBu | 92 |
| DavePhos | NaOtBu | 88 |
| P(tBu)₃ | NaOtBu | 75 |
| XPhos | K₃PO₄ | 60 |
| XPhos | Cs₂CO₃ | 78 |
Data is representative of analogous reactions and should be used as a guideline for optimization.
Experimental Protocol: Minimizing Debromination in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to reduce the risk of debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, anhydrous)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and anhydrous K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times to ensure a completely oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS. Avoid excessively high temperatures.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the benzene ring is replaced by a hydrogen atom, resulting in the formation of 2-methyl-4-(trifluoromethoxy)benzene. This byproduct reduces the overall yield of your desired product and can be challenging to separate due to similar physical properties.
Q2: What are the primary causes of debromination as a side reaction?
A2: The primary causes of debromination, particularly in metal-catalyzed reactions, include:
-
Formation of Metal-Hydride Species: In palladium-catalyzed reactions, the presence of a hydride source can lead to the formation of a Pd-H species, which can then participate in a catalytic cycle that results in hydrodehalogenation.
-
Protic Impurities: Trace amounts of water, alcohols, or other protic impurities in the reaction mixture can serve as a source of protons for the debromination process, especially in organometallic reactions.
-
Reaction Conditions: High reaction temperatures and prolonged reaction times can promote the decomposition of intermediates and increase the likelihood of side reactions, including debromination.
-
Choice of Reagents: The type of base, solvent, and ligands used can significantly influence the competition between the desired reaction pathway and the debromination pathway.
Q3: How can I detect and quantify the amount of debrominated byproduct in my reaction?
A3: The most common methods for detecting and quantifying the debrominated byproduct are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the retention times and mass spectra of your crude reaction mixture to authentic samples of your starting material, desired product, and the debrominated byproduct (2-methyl-4-(trifluoromethoxy)benzene), you can determine the relative amounts of each component. High-Performance Liquid Chromatography (HPLC) can also be used for this purpose.
Q4: Are there any general strategies to prevent debromination across different reaction types?
A4: Yes, several general strategies can be employed:
-
Use Anhydrous and Degassed Reagents and Solvents: Meticulously dry all glassware and use anhydrous solvents that have been properly degassed to remove dissolved oxygen and moisture.
-
Maintain an Inert Atmosphere: Conduct your reactions under a positive pressure of an inert gas like argon or nitrogen to prevent the ingress of oxygen and moisture.
-
Optimize Reaction Temperature: Start with milder reaction temperatures and only increase the temperature if the reaction is not proceeding at a reasonable rate.
-
Careful Selection of Reagents: In cross-coupling reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired reductive elimination over hydrodehalogenation. Choose bases that are less likely to act as hydride donors.
Q5: Can the electronic properties of the trifluoromethoxy group influence the likelihood of debromination?
A5: Yes, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing.[1] This property can make the aromatic ring more electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. However, the overall electronic nature of the substrate, including the presence of the activating methyl group, can influence the stability of intermediates and the propensity for side reactions. While the -OCF₃ group itself doesn't directly cause debromination, its influence on the reactivity of the C-Br bond is a factor to consider when optimizing reaction conditions.
References
optimizing reaction conditions for the lithiation of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Technical Support Center: Optimizing Lithiation of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Welcome to the technical support center for the lithiation of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this critical synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound and subsequent quenching with an electrophile.
Issue 1: Low or No Yield of the Desired Product
Low or no product formation is the most common problem in lithiation reactions. A systematic approach to troubleshooting is essential.
| Potential Cause | Recommended Action | Explanation |
| Presence of Moisture or Oxygen | Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone). Use a fresh, sealed bottle of the organolithium reagent. | Organolithium reagents are extremely sensitive to moisture and oxygen, which will quench the reagent and the desired aryllithium intermediate.[1] |
| Inaccurate Concentration of Organolithium Reagent | Titrate the organolithium solution (e.g., n-BuLi, t-BuLi) before use to determine its exact molarity. Common titration methods include using diphenylacetic acid or N-pivaloyl-o-toluidine. | The concentration of commercially available organolithium reagents can decrease over time due to gradual decomposition.[1] |
| Incomplete Lithium-Halogen Exchange | Increase the reaction time for the lithiation step (e.g., from 30 minutes to 1-2 hours). Consider using a more reactive organolithium reagent, such as t-BuLi instead of n-BuLi. The addition of TMEDA can accelerate the reaction when using n-BuLi.[1][2] | The lithium-halogen exchange is a fast reaction but may require sufficient time for completion, especially at very low temperatures.[3] |
| Incorrect Reaction Temperature | Maintain a very low temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of the organolithium reagent and the subsequent stirring period. | While lithium-halogen exchange can occur at higher temperatures, side reactions become more prevalent. For instance, n-BuLi can react with THF at temperatures above -20 °C.[4] |
| Inefficient Quenching with Electrophile | Add the electrophile slowly to the cold solution of the aryllithium. Ensure the electrophile is also anhydrous. Some electrophiles may require specific conditions for optimal reaction. | Rapid addition of the electrophile can cause localized warming, leading to side reactions. |
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired material.
| Observed Side Product | Potential Cause | Recommended Action |
| Protonated Starting Material (2-methyl-4-(trifluoromethoxy)benzene) | Incomplete lithiation followed by quenching with a proton source (e.g., adventitious water, acidic workup). | Follow the recommendations for "Low or No Yield". Ensure the reaction is thoroughly quenched with the desired electrophile before workup. |
| Coupling Products (e.g., octane from n-BuLi) | Reaction of the organolithium reagent with the alkyl halide formed during the exchange (e.g., n-butyl bromide). This is more common with n-BuLi in THF.[5][6] | Use t-BuLi, as the resulting t-butyl bromide is more prone to elimination to form isobutylene, which is less reactive.[7] Alternatively, use a solvent system less prone to coupling, such as diethyl ether or a hydrocarbon/ether mixture.[5][6] |
| Benzyne-derived Products | If the reaction temperature is allowed to rise, the aryllithium intermediate can eliminate LiF (from an alternative ortho-lithiation pathway) or LiBr to form a reactive benzyne intermediate, which can then be trapped by other species in the reaction mixture. | Maintain a consistently low temperature (-78 °C) throughout the reaction. |
| Products from Reaction with Solvent | At higher temperatures, n-BuLi can deprotonate THF, leading to ring-opening and the formation of acetaldehyde enolate.[4] | Keep the reaction temperature at or below -78 °C. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the lithiation of this compound?
The primary and most rapid reaction pathway is expected to be a lithium-halogen exchange .[3] The organolithium reagent (e.g., n-BuLi or t-BuLi) will react with the bromine atom to form the desired 2-methyl-4-(trifluoromethoxy)phenyllithium and the corresponding alkyl bromide. A competing, but likely much slower, pathway could be a directed ortho-metalation (DoM), where a proton on the aromatic ring is abstracted. The trifluoromethoxy group is a weak ortho-directing group.
Q2: Which organolithium reagent should I use: n-BuLi or t-BuLi?
Both n-BuLi and t-BuLi can be effective for lithium-halogen exchange.
-
n-BuLi: Is commonly used and often effective. The addition of an additive like tetramethylethylenediamine (TMEDA) can increase its reactivity.[2] However, it is more prone to side reactions like coupling.[5][6]
-
t-BuLi: Is a stronger base and more reactive, often leading to a faster and cleaner lithium-halogen exchange.[8] It is generally preferred for this type of transformation to minimize side reactions, as the byproduct t-butyl bromide readily undergoes elimination.[7]
Q3: What is the optimal solvent for this reaction?
Anhydrous ethereal solvents are typically used.
-
Tetrahydrofuran (THF): A common choice that readily dissolves the reagents and intermediates. However, it can be attacked by n-BuLi at temperatures above -20 °C.[4]
-
Diethyl ether (Et₂O): Less reactive towards organolithiums than THF, which can lead to cleaner reactions, but the lithium-halogen exchange may be slower.
-
Hydrocarbon/Ether Mixtures (e.g., Hexane/THF): Using a predominantly hydrocarbon solvent with a small amount of ether can enhance the reactivity of the organolithium while minimizing side reactions with the solvent.[5][6]
Q4: How can I confirm the formation of the desired aryllithium intermediate?
Direct characterization of the aryllithium species is challenging. The most common method is to quench a small aliquot of the reaction mixture with a known electrophile, such as D₂O or an aldehyde (e.g., benzaldehyde), and analyze the resulting product by NMR or GC-MS to confirm the position of lithiation.
Q5: My reaction turns a deep color. Is this normal?
Yes, the formation of aryllithium species often results in a colored solution, which can range from yellow to orange or red. The color change is a good visual indicator that the reaction is proceeding.
Experimental Protocols
Protocol 1: General Procedure for Lithiation using t-BuLi
This protocol provides a general method for the lithium-halogen exchange of this compound and subsequent trapping with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
t-Butyllithium (t-BuLi) in pentane (concentration determined by titration)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under the inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add t-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Slowly add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Troubleshooting logic for low-yield lithiation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C | CoLab [colab.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of impurities from 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically residual starting materials and side products from the synthesis. These can include:
-
Positional isomers: Such as 1-Bromo-3-methyl-4-(trifluoromethoxy)benzene and other isomers formed during the bromination step. The directing effects of the methyl and trifluoromethoxy groups on the aromatic ring can lead to the formation of these closely related compounds.
-
Unreacted starting materials: Depending on the synthetic route, this could include 2-methyl-4-(trifluoromethoxy)phenol or 2-methyl-4-(trifluoromethoxy)benzene.
-
Byproducts from side reactions: These can vary depending on the specific reagents and conditions used in the synthesis.
Q2: What are the recommended general methods for purifying this compound?
A2: The two primary methods for the purification of this compound are recrystallization and flash column chromatography.
-
Recrystallization is effective for removing small amounts of impurities and is a good final purification step.
-
Flash column chromatography is ideal for separating the desired product from significant amounts of impurities, especially positional isomers.[1]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the desired compound and detect the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q: My compound is not crystallizing from the solution, even after cooling.
A: This can be due to several factors:
-
Too much solvent: If the solution is not saturated, crystallization will not occur. Try evaporating some of the solvent to increase the concentration of the product.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2]
-
Inappropriate solvent: The chosen solvent may not be suitable for recrystallization. It is crucial to select a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.[3]
Q: The recrystallized product is still colored.
A: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[3]
Column Chromatography Issues
Q: The separation of my compound from an impurity is poor.
A: To improve separation in column chromatography:
-
Optimize the solvent system: A common starting point for halogenated aromatic compounds is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[4] You can adjust the ratio of the solvents to improve separation. Running a Thin Layer Chromatography (TLC) with different solvent systems first can help determine the optimal conditions.
-
Use a different stationary phase: While silica gel is common, other stationary phases like alumina or reverse-phase silica may provide better separation for certain impurities.
Q: My compound is streaking or tailing on the column.
A: Tailing can be caused by:
-
Too polar of a solvent: This can cause the compound to move too quickly down the column. Try a less polar solvent system.
-
Acidic silica gel: If your compound is basic, it may interact with the acidic silica gel, causing tailing. Adding a small amount of triethylamine (0.1-1%) to the eluent can help neutralize the silica gel.
-
Overloading the column: Applying too much sample can lead to poor separation and band broadening.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined experimentally on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, heptane, or a mixture such as ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes) and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data Summary
| Purification Method | Typical Impurities Removed | Expected Purity | Key Parameters |
| Recrystallization | Insoluble impurities, minor soluble impurities | >98% | Solvent selection, cooling rate |
| Flash Column Chromatography | Positional isomers, unreacted starting materials | >99% | Stationary phase, eluent system |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification problems.
References
Technical Support Center: Grignard Reaction of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reaction of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming the Grignard reagent from this compound?
A1: The primary challenges stem from the electronic properties of the starting material. The trifluoromethoxy group is strongly electron-withdrawing, which can make the initiation of the Grignard reaction more difficult compared to simple aryl bromides. Additionally, this functional group can affect the stability of the resulting Grignard reagent. As with all Grignard reactions, stringent anhydrous conditions are critical to prevent quenching of the highly basic organometallic intermediate.[1][2]
Q2: What are the most common byproducts observed in this Grignard reaction?
A2: The most prevalent byproduct is the homocoupling product, 2,2'-dimethyl-4,4'-bis(trifluoromethoxy)-1,1'-biphenyl, formed via a Wurtz-type reaction.[3][4] This occurs when the formed Grignard reagent reacts with the unreacted starting material. Other potential byproducts include protonated starting material (2-methyl-4-(trifluoromethoxy)benzene) if any moisture is present, and products from reaction with atmospheric oxygen.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
A3: Minimizing the Wurtz coupling byproduct involves controlling the reaction conditions to favor the formation of the Grignard reagent over the coupling side reaction. Key strategies include:
-
Slow Addition: Add the this compound solution dropwise to the magnesium turnings. This maintains a low concentration of the aryl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[4]
-
Temperature Control: The Grignard formation is exothermic. Maintaining a gentle reflux and avoiding excessive heating can suppress the coupling reaction.[4]
-
Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are commonly used, THF is often preferred for aryl Grignards as it can better solvate and stabilize the Grignard reagent.[2]
Q4: My reaction is difficult to initiate. What can I do?
A4: Difficulty in initiation is common for Grignard reactions, especially with electron-deficient aryl halides. Several activation methods can be employed:
-
Iodine: Adding a small crystal of iodine can activate the magnesium surface.[1]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added to the magnesium suspension. Its reaction with magnesium is readily initiated and helps to clean the magnesium surface.
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh, reactive surface.[1]
-
Pre-formed Grignard Reagent: Adding a small amount of a pre-formed Grignard reagent can help to initiate the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inactive magnesium surface (oxide layer)- Wet glassware or solvent- Impure starting material | - Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[1]- Flame-dry all glassware and use anhydrous solvents.[1]- Ensure the purity of this compound. |
| Low yield of the desired product | - Incomplete formation of the Grignard reagent- Quenching of the Grignard reagent by moisture or acidic protons- Significant byproduct formation | - Ensure all magnesium has reacted before proceeding.- Maintain strict anhydrous conditions throughout the reaction.[2]- Optimize reaction conditions to minimize Wurtz coupling (slow addition, temperature control).[4] |
| High percentage of Wurtz coupling byproduct | - High local concentration of the aryl bromide- Elevated reaction temperature | - Add the aryl bromide solution slowly and at a controlled rate.[4]- Maintain a gentle reflux and use a cooling bath if necessary to control the exotherm.[4] |
| Formation of a dark, tarry substance | - Decomposition of the Grignard reagent at high temperatures- Reaction with oxygen | - Maintain a controlled temperature and avoid prolonged heating.- Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
While a specific, detailed protocol for the Grignard reaction of this compound is not widely published, the following general procedure for the formation of an aryl Grignard reagent can be adapted. Note: This is a general guideline and may require optimization.
Preparation of (2-methyl-4-(trifluoromethoxy)phenyl)magnesium bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.
-
Magnesium Activation: Place magnesium turnings (1.1-1.5 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask under a stream of inert gas until the iodine sublimes and its purple color disappears. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous solvent (diethyl ether or THF) to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a cloudy grey solution. Gentle warming may be necessary to start the reaction.[1]
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.[4]
Carboxylation to form 2-methyl-4-(trifluoromethoxy)benzoic acid (Example of a subsequent reaction):
-
Cool the Grignard reagent solution in an ice bath.
-
Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO2) with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
stability of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in common organic synthesis reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound is generally stable under standard ambient conditions (room temperature) in a tightly sealed container. To ensure its integrity, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]
Q2: How does the substitution pattern of this compound affect its reactivity in cross-coupling reactions?
A2: The electronic and steric environment of the bromine atom influences its reactivity. The trifluoromethoxy group is electron-withdrawing, which can facilitate the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3] However, the ortho-methyl group introduces steric hindrance, which might necessitate the use of bulky phosphine ligands and potentially higher reaction temperatures to achieve good yields.[4]
Q3: Is this compound prone to decomposition under typical reaction conditions?
A3: While generally stable, prolonged exposure to high temperatures or strong bases could potentially lead to decomposition or side reactions. The trifluoromethoxy group is generally stable, but harsh conditions could compromise the molecule. It is advisable to conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, especially in the presence of palladium catalysts.
Q4: Can I expect any challenges when using this compound in Grignard reagent formation?
A4: The formation of a Grignard reagent from this compound may require careful initiation. The passivating oxide layer on magnesium turnings can sometimes hinder the reaction.[5] Activation of the magnesium with iodine or 1,2-dibromoethane is recommended.[6] Additionally, the reaction should be conducted under strictly anhydrous conditions to prevent quenching of the Grignard reagent.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more readily activated. |
| Suboptimal reaction conditions | - Increase the reaction temperature. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to overcome steric hindrance from the ortho-methyl group. | |
| Poor quality of reagents | - Ensure the solvent is anhydrous and degassed. - Use high-purity boronic acid. | |
| Side product formation (e.g., homocoupling) | Reaction conditions favoring side reactions | - Lower the catalyst loading. - Adjust the stoichiometry of the boronic acid. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield | Steric hindrance | - Employ a bulky phosphine ligand (e.g., XPhos, RuPhos).[3] - Higher reaction temperatures may be necessary.[7] |
| Inappropriate base | - Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃). The choice of base can be critical for efficient deprotonation of the amine.[7] | |
| Catalyst deactivation | - Ensure the reaction is performed under a strict inert atmosphere. | |
| Debromination of starting material | Presence of a hydrogen source and favorable conditions for reduction | - Use a non-protic solvent. - Ensure the amine is of high purity. |
Grignard Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to initiate | Passive magnesium surface | - Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[6] - Gently crush the magnesium turnings to expose a fresh surface. |
| Presence of moisture | - Ensure all glassware is rigorously dried. - Use anhydrous solvent. | |
| Low yield of Grignard reagent | Wurtz coupling side reaction | - Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. |
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting guide for the Buchwald-Hartwig amination reaction.
References
- 1. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Failed Heck Reactions with 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Welcome to the Technical Support Center for troubleshooting Heck reactions involving 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is not proceeding. What are the initial checks I should perform?
A1: When a Heck reaction fails, a systematic check of the reaction components and conditions is the first step. Ensure the following:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the decomposition of the palladium catalyst.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and integrity of your starting materials, including the aryl bromide, alkene, base, and solvent. Impurities can poison the catalyst.
-
Catalyst Activity: The palladium catalyst, particularly Pd(0) species, is prone to deactivation. If you are using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) form. The appearance of a black precipitate (palladium black) is a common indicator of catalyst decomposition.
Q2: I am observing the formation of a black precipitate in my reaction vessel. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is typically palladium black, an inactive and aggregated form of palladium. This indicates catalyst decomposition, a common reason for failed Heck reactions. To prevent this:
-
Ligand Selection: Use appropriate phosphine ligands or N-heterocyclic carbenes (NHCs) to stabilize the Pd(0) catalytic species. For a sterically hindered substrate like this compound, bulky and electron-rich ligands are often necessary.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition.[1] Optimize the temperature to find a balance between reaction speed and catalyst stability.
-
Ligand-to-Palladium Ratio: An incorrect ratio can be detrimental. Too little ligand can lead to catalyst instability, while an excess can inhibit the reaction by creating a coordinatively saturated palladium center.
Q3: The trifluoromethoxy group on my aryl bromide is electron-withdrawing. How does this affect the reaction?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This is generally beneficial for the Heck reaction as it facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2] Aryl bromides with electron-withdrawing groups are typically more reactive than those with electron-donating groups.
Q4: The methyl group is in the ortho position to the bromine. What challenges does this steric hindrance present?
A4: The ortho-methyl group introduces significant steric hindrance around the reaction center. This can impede the oxidative addition of the aryl bromide to the palladium catalyst, slowing down the reaction. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is often required. These ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species that can accommodate the sterically demanding substrate.
Q5: What are common side reactions in Heck couplings with substrates like mine?
A5: Besides catalyst decomposition, other potential side reactions include:
-
Alkene Isomerization: The palladium-hydride species formed during the catalytic cycle can cause isomerization of the double bond in both the starting alkene and the product.
-
Homocoupling of the Aryl Bromide: This can occur at higher temperatures, leading to the formation of a biaryl byproduct.
-
Reductive Dehalogenation: The aryl bromide can be reduced to the corresponding arene, particularly if there are sources of protic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Inactive catalyst | Use a fresh source of palladium catalyst and ensure proper storage. If using a Pd(II) precatalyst, ensure conditions for in-situ reduction are adequate. |
| Poor choice of ligand | For this sterically hindered substrate, screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or NHC ligands. | |
| Inappropriate base | The base is crucial for regenerating the catalyst. Screen common bases like triethylamine (NEt₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous. | |
| Incorrect solvent | Use anhydrous, polar aprotic solvents like DMF, DMAc, or NMP. Ensure the solvent is thoroughly degassed. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10-20 °C, but be mindful of potential catalyst decomposition at very high temperatures. | |
| Formation of palladium black | Catalyst decomposition | Use a stabilizing ligand (see above). Optimize the ligand-to-palladium ratio. Avoid excessively high temperatures. Ensure a strictly inert atmosphere. |
| Formation of side products | Alkene isomerization | Use a less polar solvent. The addition of halide salts like LiCl can sometimes suppress isomerization. |
| Homocoupling of aryl bromide | Lower the reaction temperature. Optimize the catalyst loading. | |
| Reductive dehalogenation | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere. | |
| Reaction stalls after initial conversion | Catalyst deactivation over time | Consider a more robust catalyst system, such as a palladacycle or a catalyst with a more stable ligand. Slow addition of the catalyst over the course of the reaction can sometimes help. |
Experimental Protocols
The following are suggested starting protocols for the Heck reaction of this compound. Note: These are generalized procedures based on reactions with similar substrates and may require optimization for your specific alkene.
Protocol 1: Using a Phosphine Ligand
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or XPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Palladium-NHC Precatalyst
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2 - 1.5 equiv)
-
Pd-NHC precatalyst (e.g., PEPPSI-IPr) (1-3 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add the Pd-NHC precatalyst and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the alkene.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Work-up and purify as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for Heck reactions of aryl bromides with similar substitution patterns to this compound. This data can serve as a guide for optimizing your reaction.
Table 1: Heck Reaction of Ortho-Substituted Aryl Bromides with Styrene
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NEt₃ (1.5) | DMF | 100 | 16 | 85 |
| 2 | 2-Bromoanisole | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMAc | 120 | 24 | 78 |
| 3 | 2-Bromo-trifluorotoluene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |
Table 2: Heck Reaction of Aryl Bromides with Electron-Withdrawing Groups with n-Butyl Acrylate
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ (0.5) | PPh₃ (1) | NEt₃ (2) | Acetonitrile | 80 | 6 | 95 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 80 | 4 | 91[2] |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (1) | - | NaOAc (2) | DMF | 100 | 8 | 98 |
Visualizations
Heck Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting a failed Heck reaction.
Caption: A logical workflow for troubleshooting failed Heck reactions.
References
Validation & Comparative
Purity Analysis of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of quality control and regulatory compliance. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is a key building block in the synthesis of pharmaceuticals and agrochemicals, making the accurate determination of its purity essential.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of non-volatile and thermally sensitive compounds.[2] Its high resolution and sensitivity make it a robust choice for quality control in pharmaceutical settings.[2] Conversely, Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds, often coupled with Mass Spectrometry (GC-MS) for definitive structural identification.[2][3]
Comparative Performance: HPLC vs. GC
The selection between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis, such as the nature of potential impurities, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for this application.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/MS) |
| Principle | Separation based on polarity via differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and polarity in a gaseous mobile phase with a stationary phase. |
| Typical Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[3] |
| Sensitivity | Moderate (ng to µg level).[3] | High (pg to ng level).[3] |
| Resolution | High, excellent for separating non-volatile impurities and isomers. | Very high, ideal for separating volatile isomers and byproducts. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Required. Compound must be volatile and thermally stable. |
| Potential Issues | Can be time-consuming; requires reference standards for peak identification.[2] | Not suitable for thermally labile compounds; derivatization may be needed for some impurities.[2] |
| Hypothetical LOD | ~50 ng/mL | ~5 ng/mL |
| Hypothetical LOQ | ~150 ng/mL | ~15 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the purity determination of this compound.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 220 nm, determined from the UV absorbance maximum of the analyte.[3]
-
Injection Volume: 10 µL.
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Prepare the sample to be analyzed at a concentration of approximately 1 mg/mL in acetonitrile.
3. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
-
Quantification of specific impurities requires the use of corresponding reference standards to generate a calibration curve.
References
A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene and Its Derivatives
For the Attention Of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the spectroscopic properties of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene and related derivatives. The trifluoromethoxy (-OCF₃) group is a crucial substituent in medicinal chemistry, valued for its ability to enhance metabolic stability and cell permeability. Understanding the spectroscopic signatures of molecules containing this group is fundamental for synthesis verification, quality control, and structural elucidation.
While comprehensive, publicly available spectral data for this compound (CAS 261951-96-6) is limited, this guide leverages data from structurally similar analogues to predict its characteristics and provide a framework for analysis. We will compare it with its parent compound, 1-bromo-4-(trifluoromethoxy)benzene, and an isomer, 1-bromo-2-methyl-4-(trifluoromethyl)benzene, to illustrate the influence of the methyl and trifluoromethoxy groups on the spectra.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound and its selected analogues.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H Signals (δ, ppm) | -CH₃ Signal (δ, ppm) | Key Observations |
| This compound (Predicted) | Three signals expected in the aromatic region (approx. 7.0-7.5 ppm). A doublet for the proton ortho to bromine, a doublet for the proton ortho to the methyl group, and a doublet of doublets. | One singlet expected (approx. 2.2-2.4 ppm). | The methyl group will cause a characteristic upfield shift for the adjacent aromatic proton. |
| 1-Bromo-4-(trifluoromethoxy)benzene | Two doublets (AA'BB' system) observed around 7.5 ppm and 7.1 ppm. | N/A | A simpler aromatic region due to the higher symmetry compared to the methylated derivative. |
| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | Aromatic protons typically appear between 7.0-7.6 ppm.[1] | A singlet around 2.4 ppm. | The -CF₃ group is strongly electron-withdrawing, which will deshield adjacent protons more than an -OCF₃ group. |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C Signals (δ, ppm) | -CF₃/-OCF₃ Signal (δ, ppm) | -CH₃ Signal (δ, ppm) | Key Observations |
| This compound (Predicted) | Six aromatic signals expected. The carbon bearing the bromine will be downfield, as will the carbon attached to the -OCF₃ group. | Quartet expected for -OCF₃ at approx. 121 ppm (J ≈ 257 Hz). | A signal around 20-23 ppm. | The -OCF₃ group shows a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. |
| 1-Bromo-4-(trifluoromethoxy)benzene | C-Br at ~117 ppm, C-O at ~148 ppm, C-H signals at ~133 and ~123 ppm. | Quartet at ~121.3 ppm (J ≈ 257 Hz). | N/A | Fewer aromatic signals due to symmetry. |
| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | Six aromatic signals. | Quartet for -CF₃ expected around 124 ppm (J ≈ 272 Hz).[2] | Signal around 20-22 ppm. | The chemical shift of the carbon in the -CF₃ group is slightly different from the -OCF₃ group carbon. |
Table 3: Infrared (IR) Spectral Data
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3100-3000: Aromatic C-H stretch. ~2960-2850: Aliphatic C-H stretch (-CH₃). ~1600, ~1500: Aromatic C=C stretch. ~1250-1150 (strong): C-F stretch (from -OCF₃). ~1050 (strong): C-O stretch (from Ar-O). ~800-850: C-H out-of-plane bend (indicating substitution pattern). ~700-600: C-Br stretch. |
| 1-Bromo-4-(trifluoromethoxy)benzene | Similar to the above but lacking the aliphatic C-H stretching bands. The C-F and C-O stretching bands are prominent. |
| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene | Also shows strong C-F stretching absorptions, typically in the 1300-1100 cm⁻¹ region.[3] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel benzene derivative.
Caption: Workflow for synthesis and spectroscopic analysis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: If available, ¹⁹F NMR provides direct information about the trifluoromethoxy group. A proton-decoupled spectrum is acquired, and chemical shifts are referenced to an external standard like CFCl₃ (δ = 0.00 ppm).
-
Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline corrections. For ¹H NMR, signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Collection: An initial background spectrum of the empty ATR crystal or a pure KBr pellet is recorded to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A sufficient number of scans (e.g., 16-32) are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion for pure compounds or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixtures.
-
Ionization: Electron Ionization (EI) is a common technique that provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern offers clues about the molecule's structure. For bromo-compounds, a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
References
A Comparative Guide to Alternative Reagents for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In modern synthetic chemistry, the 2-methyl-4-(trifluoromethoxy)phenyl moiety is a valuable structural motif, frequently incorporated into pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and lipophilicity. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene serves as a common and versatile building block for introducing this group. However, the efficiency of synthetic routes can often be improved by selecting a starting material with optimal reactivity for a specific transformation.
This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in key cross-coupling and organometallic reactions. The alternatives discussed include the corresponding aryl iodide, aryl triflate, and arylboronic acid. The comparative analysis is based on established reactivity principles and supported by experimental data from analogous systems in the scientific literature.
Executive Summary of Alternatives
The choice of reagent significantly impacts reaction conditions, yields, and catalyst selection. The general reactivity trend for leaving groups in common palladium-catalyzed cross-coupling reactions is Iodide > Bromide > Triflate > Chloride . This guide explores the practical implications of this trend.
-
1-Iodo-2-methyl-4-(trifluoromethoxy)benzene : Offers higher reactivity, often enabling milder reaction conditions and lower catalyst loadings, but is typically more expensive.
-
2-Methyl-4-(trifluoromethoxy)phenyl Triflate : A valuable alternative to halides, particularly when the corresponding phenol is readily available. Its reactivity is comparable to or slightly less than the bromide.
-
2-Methyl-4-(trifluoromethoxy)phenylboronic Acid : Switches the role of the building block from an electrophile to a nucleophile in Suzuki-Miyaura coupling, offering a different strategic approach to biaryl synthesis.
The logical relationship for selecting an appropriate reagent based on the desired reaction pathway is outlined below.
Caption: Reagent selection workflow based on reaction type.
Performance Comparison in Key Reactions
The performance of this compound and its alternatives is compared across three common and powerful synthetic transformations: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N coupling, and Grignard/Lithiation reactions.
Note: The following tables present representative data compiled from analogous reactions in the literature due to a lack of directly comparative studies on this specific substrate. Yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone for the synthesis of biaryl compounds. The aryl halide or triflate acts as the electrophilic partner, coupling with an organoboron reagent.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
| Reagent (Electrophile) | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | 80 | 2-6 | >90 |
| Aryl Bromide (Baseline) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | 85-100 | 8-16 | 80-90 |
| Aryl Triflate | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | 80-100 | 12-24 | 75-85 |
Alternatively, the corresponding boronic acid can be used as the nucleophilic partner.
Table 2: Performance of the Arylboronic Acid Alternative
| Reagent (Nucleophile) | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Arylboronic Acid | 4-Bromotoluene | Pd₂(dba)₃/XPhos (2 mol%) | K₃PO₄ | 100 | 12 | 85-95 |
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for forming C-N bonds and synthesizing aryl amines.
Table 3: Representative Performance in Buchwald-Hartwig Amination
| Reagent (Electrophile) | Coupling Partner | Catalyst System | Base | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aryl Iodide | Aniline | Pd₂(dba)₃/BINAP (2 mol%) | NaOtBu | 80 | 6-12 | >90 |
| Aryl Bromide (Baseline) | Aniline | Pd₂(dba)₃/XPhos (2-4 mol%) | NaOtBu | 100 | 12-24 | 85-95[1] |
| Aryl Triflate | Aniline | Pd(OAc)₂/BINAP (3 mol%) | Cs₂CO₃ | 110 | 18-24 | 70-80[2] |
Organometallic Formations (Grignard & Lithiation)
The formation of Grignard or organolithium reagents is fundamental for creating carbon-carbon or carbon-heteroatom bonds by reaction with various electrophiles.
Table 4: Representative Performance in Organometallic Reagent Formation
| Reaction | Reagent | Conditions | Subsequent Reaction | Typical Yield (%) |
| Grignard Formation | Aryl Iodide / Bromide | Mg, THF, reflux | Quench with DMF | >80 |
| Halogen-Lithium Exchange | Aryl Iodide / Bromide | n-BuLi or t-BuLi, THF, -78 °C | Quench with B(OiPr)₃ | 80-90 |
| Directed ortho-Lithiation | Aryl Bromide | LDA or LiTMP, THF, -78 °C | Quench with TMSCl | Substrate dependent |
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their application in the key reactions are provided below. These are generalized protocols based on established procedures and may require optimization.
Synthesis of Alternative Reagents
Caption: Synthetic pathways to key alternative reagents.
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenol This procedure involves the diazotization of the corresponding aniline followed by hydrolysis.
-
Dissolve 2-methyl-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
Add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the evolution of N₂ gas ceases, cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the phenol.
Protocol 2: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenyl Triflate [3][4]
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2-methyl-4-(trifluoromethoxy)phenol (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude triflate is often used without further purification.
Protocol 3: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid
-
To an oven-dried Schlenk flask under argon, add this compound (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude boronic acid can be purified by recrystallization or trituration from a hexane/ethyl acetate mixture.
Cross-Coupling Protocols
Protocol 4: General Procedure for Suzuki-Miyaura Coupling [5][6]
-
In a Schlenk tube, combine the aryl halide/triflate (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C) for the required time, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 5: General Procedure for Buchwald-Hartwig Amination [7][8]
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Seal the tube, then evacuate and backfill with argon (repeat 3 times).
-
Add the aryl halide/triflate (1.0 eq), the amine (1.2 eq), and anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
While this compound is a reliable and widely used synthetic building block, its reactivity profile is not always optimal. For reactions requiring milder conditions or faster conversion, the corresponding aryl iodide is a superior, albeit more costly, alternative. When starting from the phenol, conversion to the aryl triflate provides an electrophile with reactivity often comparable to the aryl bromide, expanding the available synthetic routes. Finally, employing the arylboronic acid derivative fundamentally changes the synthetic strategy for C-C bond formation, allowing it to act as the nucleophilic partner in Suzuki-Miyaura couplings. The choice of reagent should be guided by a careful consideration of reaction type, desired conditions, cost, and overall synthetic strategy.
References
A Comparative Analysis of Trifluoromethoxy- vs. Trifluoromethyl-Substituted Aryl Bromides for Drug Development
Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the most utilized moieties, the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are frequently employed to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity.[1][2] This guide provides an objective comparison of aryl bromides substituted with these two critical groups, supported by experimental data and standard protocols, to aid in the rational design of novel therapeutics.
Physicochemical Properties: A Head-to-Head Comparison
The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, while both strongly electron-withdrawing, impart distinct properties to an aryl ring. The -OCF3 group is generally considered more lipophilic and has a unique conformational preference compared to the -CF3 group.[1][3]
The trifluoromethoxy group's distinct properties have led to it being described as a "super-halogen" or "pseudo-halogen".[4] A key structural difference is its conformation relative to the aromatic ring; unlike the methoxy group which favors a planar conformation, the -OCF3 group typically lies orthogonal to the plane of the phenyl ring.[3][4] This is due to a combination of steric interactions and hyperconjugation.[3]
Table 1: Comparison of Physicochemical Properties
| Property | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Key Implications |
|---|---|---|---|
| Lipophilicity (Hansch π) | +1.04[3][5] | +0.88[1][3] | Both groups increase lipophilicity, enhancing membrane permeability. The -OCF3 group provides a greater increase.[1][2] |
| Electronic Effect | Strongly electron-withdrawing.[6][7] | Strongly electron-withdrawing.[8] | Influences pKa, metabolic stability, and reactivity of the aryl bromide in cross-coupling reactions. |
| Conformational Preference | Orthogonal to the aryl ring.[3][4] | Generally rotates freely. | The fixed orthogonal orientation of -OCF3 can provide a beneficial vector for additional binding affinity with a target protein.[3][6] |
| Metabolic Stability | High; blocks O-dealkylation and ring oxidation.[2] | High; resistant to oxidative metabolism due to strong C-F bonds.[1][8] | Both groups are excellent choices for blocking known metabolic hotspots on an aromatic ring. |
Reactivity in Suzuki-Miyaura Cross-Coupling
Aryl bromides are versatile intermediates in C-C bond formation, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the aryl bromide is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as -OCF3 and -CF3, can increase the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[9][10]
While direct kinetic comparisons are substrate-dependent, the strong inductive effects of both groups generally render the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. This often allows for milder reaction conditions compared to electron-rich aryl bromides.
Table 2: Expected Performance in Suzuki-Miyaura Coupling
| Feature | Trifluoromethoxy (-OCF3) Aryl Bromide | Trifluoromethyl (-CF3) Aryl Bromide |
|---|---|---|
| Substrate Activity | Generally high due to strong electron-withdrawing nature. | Generally high due to strong electron-withdrawing nature. |
| Side Reactions | Low propensity for homo-coupling. | Low propensity for homo-coupling. |
| Catalyst Loading | May allow for lower catalyst loadings compared to neutral or electron-rich substrates. | May allow for lower catalyst loadings compared to neutral or electron-rich substrates. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of a substituted aryl bromide with an arylboronic acid. Optimization for specific substrates is recommended.
-
Reaction Setup:
-
To a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[11]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[11]
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add an anhydrous, degassed solvent system (e.g., Toluene/Water 10:1, or Dioxane/Water 4:1) via syringe.[11]
-
-
Reaction:
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.[12]
-
Metabolic Stability Comparison
A primary reason for introducing -OCF3 or -CF3 groups is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.[1][13] Placing these groups at a known site of metabolic oxidation can effectively block that pathway, leading to a longer drug half-life and improved bioavailability.[13]
Table 3: Comparison of Metabolic Blocking Effects
| Feature | Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) |
|---|---|---|
| Primary Metabolic Pathway Blocked | O-demethylation (as a bioisostere for -OCH3) and aromatic hydroxylation.[2][8] | Aromatic/aliphatic hydroxylation (as a bioisostere for -H or -CH3).[13] |
| Resulting Half-life (in vitro) | Significantly increased compared to the methoxy analog.[8] | Significantly increased compared to the methyl or hydrogen analog.[13] |
| Intrinsic Clearance (CLint) | Lowered due to reduced metabolic capacity. | Lowered due to reduced metabolic capacity.[13] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).
-
Preparation of Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Microsomal Suspension: Prepare a suspension of HLM in a 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
NADPH Solution: Prepare a 10 mM solution of NADPH (cofactor) in the same phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension to 37°C.
-
Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution. The final reaction volume is typically 200 µL.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[13]
-
Conclusion
Both trifluoromethoxy- and trifluoromethyl-substituted aryl bromides are invaluable building blocks in drug discovery. The choice between them depends on the specific design strategy. The -CF3 group is a well-established and highly effective metabolic blocker and bioisostere.[1] The -OCF3 group offers a greater boost in lipophilicity and a unique, fixed conformation that can be exploited to achieve higher binding affinity or improved selectivity.[3][5] A thorough evaluation of both moieties, using the experimental approaches outlined in this guide, is crucial for optimizing the properties of next-generation drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
Validating the Structure of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene: A Comparative Guide to Analytical Techniques
For Immediate Publication
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, a key building block in organic synthesis, presents a case study in the application of various analytical techniques for structural validation. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional atomic arrangement, its application is contingent on the formation of high-quality crystals.
This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of this compound. A search of publicly available databases indicates that the crystal structure of this specific compound has not yet been reported. Therefore, this document will contrast the definitive, quantitative data that would be obtained from a successful X-ray analysis with the crucial, albeit indirect, evidence provided by other widely-used analytical techniques.
Data Presentation: A Comparative Analysis
The unequivocal validation of a molecular structure is best achieved by a combination of analytical methods. X-ray crystallography provides direct evidence of atomic connectivity and spatial arrangement, while spectroscopic techniques offer complementary data based on the interaction of the molecule with electromagnetic radiation.
Table 1: Hypothetical X-ray Crystallography Data for this compound
This table presents expected bond lengths and angles based on known values for similar chemical fragments, illustrating the type of precise data obtained from X-ray diffraction.
| Parameter | Bond/Angle | Expected Value (Å or °) | Reference/Justification |
| Bond Lengths | C-Br | ~1.90 Å | Based on bromobenzene structures.[1][2] |
| Aromatic C-C | 1.39 - 1.41 Å | Typical for substituted benzene rings.[3][4] | |
| C-CH₃ | ~1.51 Å | Similar to the methyl-aryl bond in toluene.[5] | |
| C-O | ~1.36 Å | Aryl-ether bond, shorter than aliphatic C-O.[6] | |
| O-CF₃ | ~1.43 Å | Similar to anisole derivatives.[7] | |
| C-F | ~1.35 Å | Typical for trifluoromethyl groups on an ether.[8] | |
| Bond Angles | Aromatic C-C-C | ~120° | Consistent with a hexagonal benzene ring.[2] |
| Br-C-C | ~120° | sp² hybridized carbon. | |
| C-C-O | ~120° | sp² hybridized carbon. | |
| C-O-C(F₃) | ~118° | Similar to anisole.[7] |
Table 2: Predicted Spectroscopic Data for this compound
This table summarizes the expected data from common spectroscopic techniques used for routine structural characterization.
| Technique | Parameter | Predicted Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.4 ppm (d), ~7.1 ppm (dd), ~7.0 ppm (s) | Signals corresponding to the three aromatic protons, showing characteristic splitting patterns based on their neighboring protons. |
| Chemical Shift (δ) | ~2.3 ppm (s) | A singlet for the three protons of the methyl (-CH₃) group.[9][10] | |
| ¹³C NMR | Chemical Shift (δ) | ~115-150 ppm | Multiple signals in the aromatic region for the six distinct benzene ring carbons.[11][12] |
| Chemical Shift (δ) | ~120.4 ppm (q, J ≈ 257 Hz) | A quartet for the carbon of the trifluoromethoxy (-OCF₃) group due to coupling with fluorine. | |
| Chemical Shift (δ) | ~20 ppm | A signal in the aliphatic region for the methyl (-CH₃) carbon. | |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 ppm (s) | A singlet for the three equivalent fluorine atoms of the -OCF₃ group.[13][14][15] |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z 254 & 256 (1:1 ratio) | Indicates the molecular weight and the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[16][17] |
| Fragmentation | Loss of Br, CF₃ | Characteristic fragmentation patterns for brominated and trifluoromethylated aromatic compounds.[18][19][20] | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ | Aromatic C-H stretching.[21] |
| Wavenumber (cm⁻¹) | 1600-1450 cm⁻¹ | Aromatic C=C ring stretching vibrations.[22][23] | |
| Wavenumber (cm⁻¹) | 1250-1200 cm⁻¹ | Strong C-O stretching of the aryl ether. | |
| Wavenumber (cm⁻¹) | 1190-1100 cm⁻¹ | Strong C-F stretching of the -OCF₃ group. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific data. Below are generalized protocols for the key experiments discussed.
1. Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., hexane, ethanol, or a mixture). Other methods include vapor diffusion and slow cooling.
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is placed in a stream of cold nitrogen gas (usually 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a Mo (Kα, λ=0.71073 Å) or Cu (Kα, λ=1.54184 Å) X-ray source is used to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit, resulting in a final, detailed 3D model of the molecule.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: The tube is placed in the NMR spectrometer. For ¹H, ¹³C, and ¹⁹F NMR, the instrument is tuned to the respective frequencies. Spectra are acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: For a volatile compound like this, Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
4. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is irradiated with infrared light over a range of wavelengths (typically 4000 to 400 cm⁻¹). The instrument measures the amount of light absorbed by the sample at each wavelength.
-
Data Processing: The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹), creating the IR spectrum.
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of experimental and logical workflows.
References
- 1. uwosh.edu [uwosh.edu]
- 2. webqc.org [webqc.org]
- 3. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sydney.edu.au [sydney.edu.au]
- 5. Toluene - Wikipedia [en.wikipedia.org]
- 6. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 7. Anisole [cms.gutow.uwosh.edu]
- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. "13C Chemical Shift Concentration Dependence" by Braxton Lowers and Adam Reed [stars.library.ucf.edu]
- 13. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. savemyexams.com [savemyexams.com]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 18. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. whitman.edu [whitman.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. IR Spectrum of Benzene Explained - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
A Comparative Guide to the Reactivity of Bromo-Methyl-(Trifluoromethoxy)benzene Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of positional isomers of bromo-methyl-(trifluoromethoxy)benzene in two of the most powerful and versatile cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the relative reactivity of these isomers is crucial for the efficient design and execution of synthetic routes in pharmaceutical and materials science research.
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic and steric environment of the carbon-bromine bond. The substituents on the aromatic ring, in this case, a methyl group (-CH₃) and a trifluoromethoxy group (-OCF₃), play a significant role in modulating this reactivity.
-
Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This effect can make the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Conversely, the methyl group is an electron-donating group, which can decrease the rate of oxidative addition.
-
Steric Effects: The position of the methyl and trifluoromethoxy groups relative to the bromine atom can introduce steric hindrance, which may impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. This "ortho effect" is a well-documented phenomenon in organic chemistry.
This guide will explore how the interplay of these electronic and steric factors influences the reactivity of the different positional isomers of bromo-methyl-(trifluoromethoxy)benzene.
Reactivity in Suzuki-Miyaura Coupling
Predicted Reactivity Order:
Based on electronic and steric considerations, the predicted order of reactivity for the Suzuki-Miyaura coupling is as follows:
-
Meta-substituted isomers are expected to be highly reactive due to the strong electron-withdrawing effect of the trifluoromethoxy group, which is not significantly counteracted by the methyl group's electron-donating effect at the meta position.
-
Para-substituted isomers are also expected to be reactive, with the reactivity being a balance between the electron-withdrawing trifluoromethoxy group and the electron-donating methyl group.
-
Ortho-substituted isomers are predicted to be the least reactive due to steric hindrance from the adjacent methyl or trifluoromethoxy group, which can hinder the oxidative addition step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides
While direct comparative data is unavailable, the following table provides representative experimental conditions for Suzuki-Miyaura coupling reactions of structurally similar substituted aryl bromides. These conditions can serve as a starting point for the optimization of reactions involving the isomers of bromo-methyl-(trifluoromethoxy)benzene.
| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromo-1-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 88 |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the reactivity of the bromo-methyl-(trifluoromethoxy)benzene isomers is expected to be influenced by electronic and steric factors.
Predicted Reactivity Order:
The predicted reactivity order for the Buchwald-Hartwig amination generally follows a similar trend to the Suzuki-Miyaura coupling:
-
Meta- and Para-substituted isomers are anticipated to exhibit higher reactivity due to favorable electronic effects that facilitate the oxidative addition of the palladium catalyst.
-
Ortho-substituted isomers are expected to be less reactive due to steric hindrance impeding the approach of the catalyst and the amine nucleophile.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides
The following table presents typical experimental conditions for the Buchwald-Hartwig amination of related substituted aryl bromides, which can be adapted for the isomers of bromo-methyl-(trifluoromethoxy)benzene.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 98 |
| 2 | 3-Bromotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 90 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 100 | 94 |
Experimental Protocols
Detailed experimental protocols for performing Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromo-methyl-(trifluoromethoxy)benzene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-methyl-(trifluoromethoxy)benzene isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the solvent system.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Bromo-methyl-(trifluoromethoxy)benzene isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Add the bromo-methyl-(trifluoromethoxy)benzene isomer and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
assessing the electronic effects of the trifluoromethoxy group in 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
Unveiling the Electronic Influence of the Trifluoromethoxy Group in Aromatic Systems
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic properties, which can significantly modulate a molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive assessment of the electronic effects of the trifluoromethoxy group in the context of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, offering a comparative analysis with other common substituents.
The electronic influence of a substituent on an aromatic ring is a critical determinant of its chemical behavior. This influence is traditionally quantified using Hammett substituent constants (σ), which separate the effect into inductive (field) and resonance components. The trifluoromethoxy group is recognized as a strong electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms. This characteristic is reflected in its positive Hammett constants.[1][2]
To provide a clear comparison, the electronic parameters of the trifluoromethoxy group are presented alongside those of other frequently encountered functional groups. This allows for a direct assessment of its relative electronic influence.
Comparative Electronic Parameters of Common Substituents
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field (F) | Resonance (R) |
| -OCF₃ | 0.39 [1] | 0.36 [1] | 0.45 [3] | -0.39 [3] |
| -H | 0.00 | 0.00 | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 | -0.01 | -0.41 |
| -Br | 0.39 | 0.23 | 0.72 | -0.18 |
| -Cl | 0.37 | 0.23 | 0.72 | -0.24 |
| -F | 0.34 | 0.06 | 0.74 | -0.60 |
| -NO₂ | 0.71 | 0.78 | 1.00 | 1.00 |
| -CN | 0.56 | 0.66 | 0.90 | 0.71 |
| -OCH₃ | 0.12 | -0.27 | 0.54 | -1.68 |
| -CF₃ | 0.44[1] | 0.53[1] | 0.64 | 0.76 |
Data sourced from various compilations of Hammett and Swain-Lupton parameters.[1][3][4]
The data clearly illustrates that the trifluoromethoxy group is a significant electron-withdrawing group, comparable in its meta-directing inductive effect (σ_m) to halogens like bromine and chlorine. However, its para-directing effect (σ_p) is more nuanced. The negative resonance value (R) indicates that the oxygen atom can donate electron density to the aromatic ring via resonance, but this effect is significantly diminished by the strong inductive pull of the three fluorine atoms. This duality of strong inductive withdrawal and weakened resonance donation is a key feature of the -OCF₃ group.[2]
Experimental Workflow for Assessing Electronic Effects
The determination of substituent electronic effects is a systematic process that relies on established physical organic chemistry principles. The following diagram outlines the logical workflow for assessing these effects, culminating in the calculation of Hammett constants.
Caption: Workflow for the experimental determination of Hammett constants.
Experimental Protocol: Determination of Hammett Constants by Ionization of Substituted Benzoic Acids
The following protocol details the experimental procedure for determining the Hammett constant (σ) of a substituent, a cornerstone method in physical organic chemistry.[5][6]
Objective: To experimentally determine the acid dissociation constant (K_a) of a series of substituted benzoic acids and the unsubstituted parent compound to calculate the Hammett substituent constants.
Materials:
-
Substituted benzoic acids (e.g., 4-(trifluoromethoxy)benzoic acid)
-
Benzoic acid (reference)
-
Standardized sodium hydroxide (NaOH) solution (~0.1 M)
-
Ethanol-water solvent mixture (e.g., 50:50 v/v)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Preparation of Acid Solutions:
-
Accurately weigh a precise amount of the substituted benzoic acid and dissolve it in a known volume of the ethanol-water solvent to prepare a solution of known concentration (e.g., 0.01 M).
-
Repeat the process for the unsubstituted benzoic acid to prepare a reference solution of the same concentration.
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 25.00 mL) of the acid solution into a beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Fill the buret with the standardized NaOH solution and record the initial volume.
-
-
Potentiometric Titration:
-
Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
As the pH begins to change more rapidly near the equivalence point, reduce the volume of the NaOH increments (e.g., 0.1 mL).
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (V_eq) from the point of maximum slope on the titration curve or by using a first or second derivative plot.
-
Determine the volume of NaOH at the half-equivalence point (V_eq / 2).
-
The pH of the solution at the half-equivalence point is equal to the pK_a of the acid.
-
-
Calculation of the Hammett Constant:
-
Calculate the acid dissociation constant (K_a) from the pK_a for both the substituted (K_x) and unsubstituted (K_H) benzoic acids using the equation: K_a = 10^(-pK_a).
-
The Hammett substituent constant (σ) is then calculated using the Hammett equation: σ = log(K_x / K_H) .[7]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. Hammett substituent constants [stenutz.eu]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. Field and Resonance values according to Swain [stenutz.eu]
- 5. web.viu.ca [web.viu.ca]
- 6. web.viu.ca [web.viu.ca]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Bromo-4-(trifluoromethoxy)benzene Couplings
A detailed analysis of palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules is crucial for researchers in drug discovery and materials science. Due to a lack of specific comparative experimental data for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, this guide provides a comprehensive comparison of palladium catalysts for the structurally and electronically similar substrate, 1-Bromo-4-(trifluoromethoxy)benzene. The insights derived from this analog serve as a valuable predictive tool for the target molecule.
This guide explores the efficacy of various palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions, presenting available experimental data, detailed protocols, and visual workflows to aid in catalyst selection and reaction optimization.
Comparative Efficacy of Palladium Catalysts
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group in 1-bromo-4-(trifluoromethoxy)benzene generally enhances its reactivity towards oxidative addition to the palladium(0) center, a key step in most catalytic cycles.
Below is a summary of representative catalyst systems and their performance in different coupling reactions with 1-bromo-4-(trifluoromethoxy)benzene and its analogs.
| Coupling Reaction | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | Phenylboronic acid |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | 4-Methoxyphenylboronic acid |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 | ~88 | Morpholine |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | ~85 | N-Methylaniline |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 12 | ~90 | Styrene |
| Heck | Pd/C | - | (n-Bu)₃N | [OMIm]BF₄ | 120 | 10 | 85 | n-Butyl acrylate |
| Sonogashira | PdCl₂(PPh₃)₂ | - | Et₃N | THF | RT | 3 | ~89 | Phenylacetylene |
| Sonogashira | PdCl₂ | L₂ (alkynone) | K₂CO₃ | EtOH | 90 | 24-48 | 58-70 | Phenylacetylene |
Note: The data presented is compiled from various sources for structurally similar compounds and should be considered as a starting point for optimization for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducibility and adaptation in a research setting.
Suzuki-Miyaura Coupling: General Procedure
Objective: To synthesize 4-(trifluoromethoxy)biphenyl.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 1-bromo-4-(trifluoromethoxy)benzene, phenylboronic acid, Pd(OAc)₂, Sphos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: General Procedure
Objective: To synthesize 4-(4-(trifluoromethoxy)phenyl)morpholine.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a reaction vial, combine 1-bromo-4-(trifluoromethoxy)benzene, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas.
-
Add morpholine followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction provides a clear overview of the experimental process.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
This guide provides a foundational understanding of catalyst efficacy for coupling reactions of 1-bromo-4-(trifluoromethoxy)benzene, which can be extrapolated to the more sterically hindered this compound. Researchers should anticipate that the additional steric bulk of the ortho-methyl group may necessitate the use of bulkier phosphine ligands (e.g., Buchwald-type ligands) and potentially higher catalyst loadings or longer reaction times to achieve comparable yields.
A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene in three common and synthetically important palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. Understanding the kinetic profiles of this versatile building block is crucial for reaction optimization, catalyst selection, and efficient scale-up in the synthesis of pharmaceuticals and other advanced materials.
Executive Summary
This compound is a valuable substrate in cross-coupling chemistry due to the presence of a reactive C-Br bond and the unique electronic properties imparted by the methyl and trifluoromethoxy substituents. The electron-withdrawing nature of the trifluoromethoxy group is anticipated to have a significant influence on the kinetics of the rate-determining oxidative addition step in many palladium-catalyzed reactions. This guide synthesizes available kinetic data and established mechanistic principles to offer a comparative overview. While specific kinetic parameters for this exact molecule are not always available in literature, this guide leverages data from closely related analogues and Hammett plot analyses to provide a robust comparative framework.
Introduction to this compound
The subject molecule, this compound, possesses a unique substitution pattern on the aromatic ring. The bromine atom serves as a versatile handle for cross-coupling reactions. The 2-methyl group introduces steric hindrance and is a weak electron-donating group. In contrast, the 4-trifluoromethoxy group is a strong electron-withdrawing group, which can significantly impact the electron density of the aromatic ring and, consequently, the rate of oxidative addition of the aryl bromide to a palladium(0) catalyst.
Comparative Analysis of Reaction Kinetics
The rate of palladium-catalyzed cross-coupling reactions is influenced by a multitude of factors, including the nature of the catalyst, ligand, base, solvent, temperature, and the electronic and steric properties of the substrates. For aryl bromides, the oxidative addition to the Pd(0) center is often the rate-determining step. The electron-withdrawing trifluoromethoxy group at the para-position of this compound is expected to accelerate this step by lowering the electron density at the carbon atom of the C-Br bond, making it more susceptible to electrophilic attack by the palladium catalyst.
While direct, side-by-side comparative kinetic studies for this compound across different cross-coupling reactions are scarce, we can infer relative reactivities based on studies of similarly substituted aryl bromides.
Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Various para-Substituted Bromobenzenes
| Aryl Bromide | para-Substituent | Electronic Effect of Substituent | Catalyst System | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) |
| 1-Bromo-4-nitrobenzene | -NO₂ | Strong Electron-Withdrawing | Pd-poly(AA) hybrid | 70 | 3343 |
| 1-Bromo-4-fluorobenzene | -F | Weakly Electron-Withdrawing | G-COOH-Pd-10 | 110 | Not Reported |
| Bromobenzene | -H | Neutral | Pd-poly(AA) hybrid | 70 | Lower than EWG substituted |
| 1-Bromo-4-aminobenzene | -NH₂ | Strong Electron-Donating | Pd-poly(AA) hybrid | 70 | Slower initial rate |
| This compound | -OCHF₃ (and -CH₃) | Strong Electron-Withdrawing (dominated by -OCHF₃) | Comparable to EWG-substituted systems | - | Estimated to be high |
Data for analogues is sourced from a comparative kinetic study of the Suzuki reaction. The TOF for this compound is an estimation based on the strong electron-withdrawing nature of the trifluoromethoxy group.
Based on the trend that electron-withdrawing groups accelerate the Suzuki-Miyaura coupling, it is projected that this compound will exhibit a high reaction rate, likely comparable to or exceeding that of other electron-deficient aryl bromides.
Reaction-Specific Kinetic Considerations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. As mentioned, the electron-withdrawing trifluoromethoxy group is expected to facilitate the oxidative addition step.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds. The mechanism is similar to the Suzuki coupling, with the key difference being the nucleophile (an amine). The rate of Buchwald-Hartwig amination is also sensitive to the electronic properties of the aryl halide. For electron-deficient aryl halides like this compound, the oxidative addition is generally fast.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The catalytic cycle also begins with oxidative addition. Therefore, the trifluoromethoxy group is anticipated to have a rate-enhancing effect on the Heck reaction of this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible kinetic studies. Below are representative protocols for monitoring the kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the initial reaction rate of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a pre-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
In a separate flask, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in anhydrous toluene (10 mL) under argon.
-
Add a precisely measured volume of the catalyst stock solution to the Schlenk tube to initiate the reaction.
-
Maintain the reaction at a constant temperature (e.g., 80 °C) using a thermostated oil bath.
-
At timed intervals, withdraw aliquots of the reaction mixture via a syringe, quench with a small amount of water, and extract with diethyl ether.
-
Analyze the organic layer by GC-MS to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Protocol 2: Kinetic Analysis of Buchwald-Hartwig Amination
Objective: To determine the rate constant for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Internal standard (e.g., biphenyl)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a solution of this compound (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous toluene (5 mL).
-
Add morpholine (1.2 mmol) to the vial to start the reaction.
-
Seal the vial and place it in a heating block set to the desired temperature (e.g., 100 °C).
-
At specific time points, take an aliquot from the reaction mixture, dilute it with a known volume of a suitable solvent (e.g., acetonitrile), and filter it.
-
Analyze the diluted sample by HPLC to quantify the formation of the product and the consumption of the starting material.
-
Use the integrated peak areas to calculate concentrations and determine the reaction rate constant by fitting the data to an appropriate rate law.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The presence of a strong electron-withdrawing trifluoromethoxy group in this compound suggests that this substrate will exhibit favorable kinetics in palladium-catalyzed cross-coupling reactions where oxidative addition is the rate-determining step. Researchers can expect this compound to be a highly reactive partner in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The provided experimental protocols offer a starting point for detailed kinetic investigations, which are essential for the rational design and optimization of synthetic routes in drug discovery and development. Further studies providing direct quantitative kinetic data for this specific molecule would be invaluable for a more precise comparative analysis.
Safety Operating Guide
Personal protective equipment for handling 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene
This guide provides crucial safety, handling, and disposal information for 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, targeting laboratory professionals in research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar halogenated aromatic compounds, such as 1-Bromo-4-(trifluoromethoxy)benzene. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Halogenated aromatic compounds present several potential hazards. Based on similar compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.
Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[4][5] | Prevents skin contact, which can lead to irritation. It is important to select gloves appropriate for the specific chemical and breakthrough time.[6] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes the inhalation of vapors that can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for handling halogenated aromatic compounds.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Incident | First-Aid and Emergency Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water.[2][7] Seek medical attention if irritation occurs. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7] |
| Spill | Evacuate the area.[1] Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material such as sand or vermiculite.[1][7] Collect the absorbed material into a labeled container for hazardous waste disposal.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Disposal Protocol
Caption: Protocol for the disposal of chemical waste.
Halogenated organic waste must be segregated from non-halogenated waste.[4] All waste containers must be clearly labeled with the chemical name and associated hazards. Follow your institution's specific hazardous waste disposal procedures.[4] Do not dispose of this chemical down the drain.[8] Contaminated materials such as gloves and absorbent pads should be collected in a designated, sealed container for hazardous waste.[8]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
